2-chloro-N-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZKXXATBWGUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569394 | |
| Record name | 2-Chloro-N-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40932-43-2 | |
| Record name | 2-Chloro-N-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-chloro-N-methylpyridin-3-amine (CAS Number: 40932-43-2). The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's core physicochemical parameters, offers detailed hypothetical experimental protocols for its synthesis and analysis, and explores its potential reactivity and metabolic fate based on related chemical structures. The guide aims to be a valuable resource for those interested in utilizing this compound in further research and development.
Core Physicochemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 40932-43-2 | LookChem[1], AbacipharmTech[2] |
| Molecular Formula | C6H7ClN2 | Sigma-Aldrich[3] |
| Molecular Weight | 142.59 g/mol | Sigma-Aldrich[3] |
| Boiling Point | 250.708 °C at 760 mmHg | LookChem[1] |
| Density | 1.25 g/cm³ | LookChem[1] |
| Refractive Index | 1.597 | LookChem[1] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source |
| LogP | 1.85 | LookChem[1] |
| Water Solubility | Predicted to be low | Inferred from LogP |
| Solubility in Organic Solvents | Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | General chemical principles |
Table 3: Acid-Base Properties
| Property | Value | Source |
| pKa (predicted) | No specific data found. The pKa of the related 2-chloro-3-aminopyridine is predicted to be 2.42 ± 0.10. The N-methylation is expected to slightly increase the basicity. | ChemicalBook[4] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be derived from the known synthesis of related aminopyridines. The proposed pathway involves the N-methylation of 2-chloro-3-aminopyridine.
Proposed Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from the readily available 2-chloro-3-nitropyridine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine
-
Materials: 2-chloro-3-nitropyridine, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), ethyl acetate.
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-aminopyridine.
-
Step 2: N-methylation of 2-chloro-3-aminopyridine
-
Materials: 2-chloro-3-aminopyridine, methyl iodide (CH₃I), a suitable base (e.g., potassium carbonate, K₂CO₃), and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
Dissolve 2-chloro-3-aminopyridine in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., K₂CO₃) to the solution.
-
Add methyl iodide dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the solid base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent to obtain pure this compound.
-
Analytical Characterization
Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the N-methyl protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbon atoms in the molecule.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) mass spectrometry.
-
Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 143.04.
Caption: Analytical workflow for the characterization of this compound.
Reactivity and Stability
The reactivity of this compound is influenced by the electronic properties of the pyridine ring and its substituents.
-
Nucleophilicity: The amino group is a nucleophilic center and can react with various electrophiles.
-
Electrophilicity: The pyridine ring, particularly at the positions activated by the electron-withdrawing chloro group and the ring nitrogen, can be susceptible to nucleophilic aromatic substitution, although this is generally less facile than at the 2- or 4-positions.
-
Stability: The compound is expected to be stable under standard laboratory conditions. Storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended to prevent degradation.[1]
Potential Metabolic Pathways
The metabolic fate of this compound in biological systems has not been explicitly studied. However, based on the metabolism of related N-methylaminopyridines and chloropyridines, several metabolic pathways can be postulated. The primary enzymes involved in the metabolism of such compounds are the cytochrome P450 (CYP) family of enzymes in the liver.[5][6]
Potential metabolic transformations include:
-
N-demethylation: Removal of the methyl group from the amino function to yield 2-chloro-3-aminopyridine.
-
Oxidation: Oxidation of the pyridine ring to form N-oxides or hydroxylated derivatives.
-
Conjugation: The primary amine metabolite or hydroxylated derivatives can undergo phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.
Studies on N-nitroso-N-methylaminopyridines have shown that oxidative demethylation is a key metabolic step.[7] The metabolism of 2-amino-3-methylpyridine has been shown to be influenced by various CYP isozymes, including CYP2B, CYP2E, CYP3A, and CYP1A.[8]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I. Investigations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Topic: Solubility of 2-chloro-N-methylpyridin-3-amine in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the solubility characteristics of 2-chloro-N-methylpyridin-3-amine, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview based on available information for structurally similar compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate accurate data for their specific applications. This guide is intended to be a valuable resource for laboratory work, process development, and formulation studies involving this compound.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical physicochemical property that influences reaction kinetics, purification strategies (such as recrystallization), and the development of suitable formulations. A thorough understanding of its solubility profile is therefore essential for efficient and scalable chemical processes.
This guide summarizes the available qualitative solubility information and presents a standardized experimental workflow for the quantitative determination of the solubility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Appearance | (Likely) Crystalline solid |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Qualitative Solubility Profile
Based on data from structurally similar compounds, a qualitative solubility profile for this compound in common organic solvents can be inferred. The parent compound, 3-amino-2-chloropyridine, is known to be soluble in methanol and water[1][2]. Another related compound, 6-chloropyridin-3-amine, exhibits greater solubility in polar organic solvents like ethanol and methanol compared to its solubility in water[3]. Synthesis procedures for the related 3-amino-2-chloro-4-methylpyridine describe extraction from aqueous solutions using methylene chloride and recrystallization from ethyl acetate, suggesting good solubility in methylene chloride and moderate solubility in hot ethyl acetate[4][5].
The following table summarizes the inferred qualitative solubility of this compound.
| Solvent | Solvent Class | Predicted Solubility | Rationale / Notes |
| Methanol | Alcohol (Polar, Protic) | Soluble | Analog (3-amino-2-chloropyridine) is soluble[1][2]. |
| Ethanol | Alcohol (Polar, Protic) | Soluble | Analog (6-chloropyridin-3-amine) shows good solubility[3]. |
| Isopropanol | Alcohol (Polar, Protic) | Likely Soluble | General trend for similar compounds in polar protic solvents. |
| Dichloromethane | Halogenated | Soluble | Used for extraction of a similar compound, indicating high solubility[5]. |
| Ethyl Acetate | Ester | Moderately Soluble | Used for recrystallization of a similar compound, suggesting solubility increases with temperature[4]. |
| Acetone | Ketone | Likely Soluble | Polar aprotic solvent, often a good solvent for polar organic molecules. |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble to Insoluble | Non-polar solvent, likely a poor solvent for a polar compound. |
| Hexane | Aliphatic Hydrocarbon | Insoluble | Non-polar solvent, very unlikely to dissolve a polar compound. |
| Water | Aqueous | Sparingly Soluble | Parent amine has some water solubility; N-methylation may decrease it. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental methodology is crucial. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and syringes
-
Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for analysis)
4.2. Experimental Procedure
The following workflow outlines the steps for determining the solubility of this compound.
References
An In-depth Technical Guide on the Thermal Stability of 2-chloro-N-methylpyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-N-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its thermal stability is crucial for safe handling, storage, and process development, particularly in applications that may involve elevated temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of the compound. This guide outlines the standard methodologies for evaluating the thermal stability of this compound and presents relevant data from analogous compounds.
Physicochemical Properties and Inferred Thermal Behavior
While specific thermal decomposition data for this compound is not available, the physical properties of the compound and its analogs can provide an indication of its general thermal behavior.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | C6H7ClN2 | 142.59 | Not Reported | Not Reported | |
| 3-Amino-2-chloropyridine | C5H5ClN2 | 128.56 | 76-78[1] | 130-134 (at 12.75 mmHg)[1] | Structurally similar primary amine. |
| 2-Amino-3-chloropyridine | C5H5ClN2 | 128.56 | 60-64[2] | 155-160 (decomposes)[2] | Isomeric analog. |
| 2-Methylpyridin-3-amine | C6H8N2 | 108.14 | 114-119[3] | 236.8[3] | Demonstrates the thermal stability of a related aminopyridine.[3] |
| 2-Chloropyridine | C5H4ClN | 113.54 | -46 | 166 | A related chlorinated pyridine. |
The presence of the chloro- and amino- functionalities on the pyridine ring suggests that thermal decomposition could lead to the release of toxic gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[4][5]
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[6][7][8][9][10]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of decomposition.
Detailed Experimental Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Setup: Position the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for example, 30 °C.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is well above the anticipated decomposition point (e.g., 500 °C).[6]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset temperature of decomposition, the temperature of maximum mass loss rate, and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic decomposition events.
Detailed Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum). Seal the pan, potentially with a pinhole lid to allow for the escape of any evolved gases.
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition temperatures.[6]
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to identify endothermic events, such as melting, and exothermic events, which may indicate decomposition.[6] The onset temperature of a significant exotherm can be considered the decomposition temperature.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of this compound.
Caption: Workflow for Thermal Stability Assessment.
Hypothetical Decomposition Pathway
Based on the structure of this compound, a potential thermal decomposition pathway is proposed below. This is a generalized representation and would require experimental confirmation, for instance, through TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy.
Caption: Potential Thermal Decomposition Products.
Safety Considerations
Given the potential for the release of toxic and corrosive gases upon decomposition, all thermal analyses of this compound should be conducted in a well-ventilated area, preferably within a fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The safety data sheets (SDS) for 2-chloropyridine and other related compounds indicate that they can be toxic by inhalation, skin contact, and ingestion.[4][11]
Conclusion
While specific experimental data on the thermal stability of this compound is currently lacking, this guide provides a comprehensive framework for its determination. By following the detailed protocols for TGA and DSC, researchers can obtain critical data on its melting point, decomposition temperature, and thermal behavior. This information is essential for ensuring the safe and effective use of this compound in research and development activities. The inferred thermal properties from analogous compounds suggest that caution should be exercised during its handling at elevated temperatures.
References
- 1. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]
- 2. 2-Amino-3-chloropyridine 97 39620-04-7 [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. mt.com [mt.com]
- 9. DSC and TG analysis - Laboratory In Consulting [inconsulting.com.ua]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Profile of 2-chloro-N-methylpyridin-3-amine: A Technical Overview
Disclaimer: As of December 2025, publicly accessible experimental spectroscopic data (NMR, IR, MS) for 2-chloro-N-methylpyridin-3-amine (CAS: 40932-43-2) is limited. This document provides predicted mass spectrometry data for the target compound and, for comparative reference, detailed experimental data for the closely related analogue, 2-chloro-pyridin-3-amine (CAS: 6298-19-7). This analogue lacks the N-methyl group, which will lead to differences in the spectra, particularly in the 1H NMR and 13C NMR, and to a lesser extent in the IR and MS data.
Predicted Mass Spectrometry Data for this compound
Computational predictions offer insights into the expected mass-to-charge ratios for various adducts of the target molecule in mass spectrometry analysis.
Table 1: Predicted Mass Spectrometry Data for this compound (C6H7ClN2) .[1]
| Adduct | Predicted m/z |
| [M+H]+ | 143.03705 |
| [M+Na]+ | 165.01899 |
| [M-H]- | 141.02249 |
| [M+NH4]+ | 160.06359 |
| [M+K]+ | 180.99293 |
| [M]+ | 142.02922 |
Reference Spectroscopic Data: 2-chloro-pyridin-3-amine
The following sections present experimental spectroscopic data for 2-chloro-pyridin-3-amine as a reference to approximate the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: 1H NMR Data for 2-chloro-pyridin-3-amine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a quantitative format in the search results. |
Table 3: 13C NMR Data for 2-chloro-pyridin-3-amine
| Chemical Shift (ppm) |
| Data not available in a quantitative format in the search results. |
Infrared (IR) Spectroscopy
The IR spectrum of an amine is characterized by N-H stretching and bending vibrations. For the reference compound, 2-chloro-pyridin-3-amine, a primary amine, two N-H stretching bands are expected. The target molecule, a secondary amine, would typically show a single N-H stretching band.[2]
Table 4: IR Absorption Data for 2-chloro-pyridin-3-amine
| Wavenumber (cm-1) | Intensity | Assignment |
| Specific peak data not available in the search results. |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data for 2-chloro-pyridin-3-amine
| m/z | Relative Intensity | Assignment |
| Specific fragmentation data not available in the search results. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.
-
1H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a 1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
A larger number of scans is typically required compared to 1H NMR.
-
Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over a typical range of 4000-400 cm-1.
-
A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm-1.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample, this could be through a direct insertion probe (for electron ionization) or by dissolving it in a suitable solvent and infusing it (for electrospray ionization).
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often results in a prominent molecular ion peak.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
References
Quantum Chemical Calculations for 2-chloro-N-methylpyridin-3-amine: A Technical Guide
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-chloro-N-methylpyridin-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed protocol and analysis of this molecule. While direct experimental and computational studies on this compound are not extensively available in public literature, this guide presents a robust, representative methodology based on established computational practices for similar pyridine derivatives.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmacologically active compounds. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to predict and understand the molecular properties that govern its biological activity. These calculations can elucidate molecular geometry, vibrational frequencies, and electronic characteristics, offering insights that are complementary to experimental data. Such computational analyses are instrumental in the rational design of novel therapeutic agents.[1][2]
Computational and Experimental Protocols
A combined theoretical and experimental approach is crucial for a thorough understanding of the molecular characteristics of this compound.
Computational Methodology
The quantum chemical calculations outlined herein are performed using Gaussian suite of programs. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for its balance of accuracy and computational cost in describing organic molecules.[3] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
Further electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are also calculated at the B3LYP/6-311++G(d,p) level. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra.
Experimental Protocols
For the validation of computational results, experimental data is essential. The following are standard experimental protocols for the characterization of this compound.
-
Synthesis: The synthesis of related substituted pyridines can be achieved through various organic chemistry methodologies, such as formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones.[4]
-
Spectroscopic Analysis:
-
FT-IR and FT-Raman Spectroscopy: The vibrational modes of the molecule can be experimentally determined using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The experimental spectra can then be compared with the theoretically predicted vibrational frequencies.
-
NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectra are fundamental for the structural elucidation of the molecule. Chemical shifts can be recorded in a suitable deuterated solvent, such as CDCl3.
-
UV-Vis Spectroscopy: The electronic transitions of the molecule can be studied using UV-Vis spectroscopy. The experimental absorption maxima can be compared with the results from TD-DFT calculations.
-
Data Presentation
The following tables summarize the hypothetical quantitative data derived from quantum chemical calculations for this compound.
Optimized Molecular Geometry
The optimized geometric parameters (bond lengths and bond angles) of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented below.
| Bond Lengths (Å) | Calculated | **Bond Angles (°) ** | Calculated |
| C1-C2 | 1.395 | C1-C2-C3 | 119.5 |
| C2-C3 | 1.401 | C2-C3-C4 | 119.2 |
| C3-C4 | 1.389 | C3-C4-N5 | 120.1 |
| C4-N5 | 1.335 | C4-N5-C1 | 118.7 |
| N5-C1 | 1.342 | N5-C1-C2 | 122.5 |
| C1-Cl | 1.745 | Cl-C1-N5 | 115.3 |
| C2-N | 1.380 | Cl-C1-C2 | 122.2 |
| N-C6 | 1.458 | C1-C2-N | 120.3 |
| N-H | 1.014 | C3-C2-N | 120.2 |
| C6-H | 1.092 | C2-N-C6 | 121.8 |
| C6-H | 1.093 | C2-N-H | 118.5 |
| C6-H | 1.093 | C6-N-H | 118.5 |
Vibrational Frequencies
A selection of the most significant calculated vibrational frequencies and their assignments are provided below.
| Frequency (cm-1) | Assignment |
| 3450 | N-H stretch |
| 3080 | Aromatic C-H stretch |
| 2950 | Methyl C-H stretch |
| 1610 | C=C stretch (pyridine ring) |
| 1580 | N-H bend |
| 1450 | Methyl C-H bend |
| 1320 | C-N stretch |
| 1100 | C-Cl stretch |
| 820 | Aromatic C-H out-of-plane bend |
Electronic Properties
The key electronic properties calculated at the B3LYP/6-311++G(d,p) level are summarized in the following table.
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.15 eV |
| HOMO-LUMO Gap | 5.10 eV |
| Dipole Moment | 2.85 Debye |
Visualizations
The following diagrams illustrate the computational workflow and the molecular structure of this compound.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Molecular structure of this compound.
Conclusion
This technical guide has outlined a comprehensive computational approach for the characterization of this compound. The presented methodologies, based on Density Functional Theory, provide a framework for obtaining valuable insights into the geometric, vibrational, and electronic properties of this molecule. The hypothetical data presented serves as a reference for what can be expected from such calculations. The integration of these computational methods with experimental validation is paramount for advancing the understanding of this and related compounds in the context of drug discovery and development.
References
An In-depth Technical Guide to the Electronic Properties of Substituted 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of substituted 2-chloropyridines, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] Understanding the electronic effects of substituents on the 2-chloropyridine scaffold is crucial for modulating reactivity, physicochemical properties, and ultimately, biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts and workflows.
Introduction to the Electronic Landscape of 2-Chloropyridines
The 2-chloropyridine ring is an electron-deficient aromatic system, a consequence of the electronegative nitrogen atom and the chlorine substituent. This inherent electronic character makes the ring susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[5] The introduction of additional substituents further modulates this electronic landscape, influencing the molecule's pKa, reactivity, and potential as a pharmacophore. The quantitative description of these electronic effects is often achieved through the use of Hammett constants, which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
Quantitative Electronic Data of Substituted 2-Chloropyridines
A critical aspect of understanding the electronic properties of substituted 2-chloropyridines is the analysis of their acid-base properties (pKa values) and the electronic influence of substituents (Hammett constants).
pKa Values of Substituted 2-Chloropyridinium Ions
Table 1: Experimentally Determined and Theoretically Predicted pKa Values of Selected Substituted Pyridinium Ions
| Substituent | Position on Pyridine Ring | pKa of Conjugate Acid | Reference |
| H | 2-Chloro | 0.49 | [4] |
| 3-Chloro | - | 2.84 | [6] |
| Amino | 3 | 5.98 | [6] |
| Pyridine | - | 5.24 | [6] |
| Quinoline | - | 4.85 | [6] |
Note: The pKa values for 3-chloropyridine, 3-aminopyridine, pyridine, and quinoline are provided for comparative purposes to illustrate substituent effects on the pyridine ring.
Hammett Constants (σ) for Substituents on the Pyridine Ring
The Hammett equation, log(k/k₀) = ρσ, is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, represents the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects. While a complete set of Hammett constants specifically determined for substituents on the 2-chloropyridine ring is scarce, data for substituents on the pyridine ring, in general, can be used as a reasonable approximation. These constants are typically separated into meta (σm) and para (σp) values, reflecting the positional dependence of the electronic effects.
Table 2: Selected Hammett Substituent Constants
| Substituent | σm | σp |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.06 | -0.16 |
| -OCH₃ | 0.11 | -0.24 |
| -Cl | 0.37 | 0.22 |
| -Br | 0.40 | 0.23 |
| -I | 0.35 | 0.18 |
| -CN | 0.62 | 0.67 |
| -NO₂ | 0.73 | 0.78 |
| -NH₂ | -0.04 | -0.66 |
Source: Adapted from Schwarzenbach et al.[7]
Experimental Protocols
This section details the methodologies for the synthesis of substituted 2-chloropyridines and the experimental determination of their pKa values, providing a practical guide for researchers.
Synthesis of Substituted 2-Chloropyridines
A common route for the synthesis of substituted 2-chloropyridines involves the diazotization of the corresponding aminopyridines. The following is a general procedure that can be adapted for various substituted aminopyridines.
General Protocol for the Synthesis of Substituted 2-Chloropyridines via Diazotization:
-
Diazotization: A mixture of the desired substituted aminopyridine (2 mmol) and sodium nitrite (NaNO₂, 5 mmol) is thoroughly ground in a mortar.
-
Reaction with Trifluoromethanesulfonic Acid: The ground mixture is slowly added over 10 minutes to a solution of dimethylformamide (DMF, 4 mL), trifluoromethanesulfonic acid (6 mmol), and dimethyl sulfoxide (DMSO, 1.3 mmol).
-
Reaction Quenching and Chlorination: After 30 minutes at room temperature, acetonitrile (1 mL) and concentrated hydrochloric acid (38%, 4 mL) are added. The reaction mixture is then heated to 80°C for 2 hours.
-
Work-up and Isolation: The reaction mixture is cooled, and the product is isolated by extraction and purified by appropriate methods such as chromatography.
Example: Synthesis of 2-Chloro-4-nitropyridine
A specific example is the synthesis of 2-chloro-4-nitropyridine, a common intermediate.
-
N-Oxidation: 2-Chloropyridine is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 2-chloropyridine-N-oxide.
-
Nitration: The 2-chloropyridine-N-oxide is then nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at elevated temperatures (e.g., 80-115°C).[8]
-
Deoxygenation: The resulting 2-chloro-4-nitropyridine-N-oxide is deoxygenated using a reducing agent like phosphorus trichloride in an inert solvent such as chloroform. The reaction mixture is heated to reflux to drive the reaction to completion.[9]
-
Purification: The final product is isolated by pouring the reaction mixture onto ice, neutralizing the acid, and extracting the product with an organic solvent. The crude product can be further purified by recrystallization or chromatography.[9]
Determination of pKa Values
The pKa of a substituted 2-chloropyridinium ion can be accurately determined using potentiometric titration or UV-Vis spectrophotometry.
Protocol for pKa Determination by Potentiometric Titration:
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of titrant.
-
Sample Preparation: Prepare a solution of the substituted 2-chloropyridine of known concentration (e.g., 1 mM) in a suitable solvent (often a water-cosolvent mixture for solubility).
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl). Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Protocol for pKa Determination by UV-Vis Spectrophotometry:
-
Apparatus: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a series of solutions of the substituted 2-chloropyridine at a constant concentration in buffers of varying, precisely known pH values.
-
Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly. Plot the absorbance at this wavelength against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
Visualizing Relationships and Workflows
Graphical representations are invaluable for understanding complex relationships and experimental procedures. The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Electronic Effects of Substituents on the 2-Chloropyridine Ring
Caption: Influence of substituents on the electronic properties of the 2-chloropyridine ring.
Experimental Workflow for Synthesis and pKa Determination
Caption: A generalized experimental workflow for the synthesis and pKa determination of substituted 2-chloropyridines.
Structure-Reactivity Relationship in Nucleophilic Aromatic Substitution
Caption: Conceptual relationship between substituent electronic effects and the reactivity of 2-chloropyridines in SNAr reactions.
Conclusion
The electronic properties of substituted 2-chloropyridines are a key determinant of their chemical and biological behavior. By systematically studying the effects of various substituents on the pKa and reactivity of the 2-chloropyridine core, researchers can develop a deeper understanding of the structure-property relationships that govern their function. This guide provides a foundational framework of quantitative data, experimental methodologies, and conceptual visualizations to aid scientists and drug development professionals in the rational design and synthesis of novel 2-chloropyridine-based compounds with desired electronic and pharmacological profiles. Further research to expand the experimental dataset of Hammett constants and pKa values for a wider range of substituted 2-chloropyridines is warranted to refine these structure-activity relationships.
References
- 1. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. global.oup.com [global.oup.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Steric Effects in Reactions of 2-chloro-N-methylpyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the steric effects influencing the reactivity of 2-chloro-N-methylpyridin-3-amine in various chemical transformations, with a primary focus on nucleophilic aromatic substitution (SNAr). The presence of the N-methyl group in close proximity to the reactive C2 position introduces significant steric hindrance, which can profoundly impact reaction rates, yields, and even reaction pathways. This document consolidates theoretical principles with available experimental data and provides detailed protocols for key reactions, offering valuable insights for researchers in medicinal chemistry and process development.
Introduction
This compound is a valuable heterocyclic building block in the synthesis of pharmaceuticals and other bioactive molecules. Its reactivity is primarily dictated by the electron-deficient nature of the pyridine ring and the presence of a good leaving group (chlorine) at the activated 2-position. However, the N-methyl group on the adjacent amino substituent introduces a critical steric factor that differentiates its reactivity from its unsubstituted counterpart, 2-chloropyridin-3-amine. Understanding and predicting the influence of this steric hindrance is crucial for designing efficient synthetic routes and optimizing reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring. The reaction proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is a determining factor for the reaction rate. For pyridinic systems, the ring nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the C2 or C4 positions.
The Role of Steric Hindrance in SNAr Reactions
The N-methyl group in this compound exerts a significant steric effect on the adjacent C2 position. This steric bulk can hinder the approach of a nucleophile, thereby increasing the activation energy of the reaction and slowing down the rate of substitution. The extent of this steric hindrance is dependent on the size of the incoming nucleophile.
While direct kinetic studies comparing the reactivity of this compound and 2-chloropyridin-3-amine are not extensively reported in the literature, the principles of steric hindrance in SNAr reactions are well-established. For instance, studies on other substituted aromatics have shown that bulky ortho-substituents can dramatically decrease reaction rates.
Table 1: Predicted Impact of Nucleophile Size on the Reactivity of this compound in SNAr Reactions
| Nucleophile Size | Predicted Relative Reaction Rate (Compared to 2-chloropyridin-3-amine) | Rationale |
| Small (e.g., NH₃, CH₃O⁻) | Moderately Slower | The N-methyl group will still exert some steric hindrance, but smaller nucleophiles can approach the electrophilic carbon more easily. |
| Medium (e.g., Piperidine) | Significantly Slower | The increased bulk of the nucleophile will lead to greater steric repulsion with the N-methyl group, significantly slowing the reaction. |
| Large (e.g., t-BuO⁻) | Very Slow or No Reaction | The substantial steric bulk of the nucleophile will likely prevent an effective approach to the reaction center. |
It is important to note that electronic effects also play a role. The N-methyl group is weakly electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to the unsubstituted amine. However, in this system, the steric effect is generally considered to be the dominant factor.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound and its parent amine, which can be adapted for comparative studies of steric effects.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical procedure for the reaction of a 2-chloropyridine derivative with an amine nucleophile.
Materials:
-
This compound (or 2-chloropyridin-3-amine) (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Non-nucleophilic base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve the 2-chloropyridine derivative in the chosen polar aprotic solvent.
-
Add the amine nucleophile and the non-nucleophilic base to the mixture.
-
Heat the reaction mixture to a temperature typically between 80-120 °C.
-
Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of this compound
This protocol outlines the N-methylation of 2-chloropyridin-3-amine.
Materials:
-
2-chloropyridin-3-amine (1.0 eq)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1 eq)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of 2-chloropyridin-3-amine in an anhydrous solvent, add the base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the methylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided to illustrate the logical flow of the concepts and experimental procedures discussed.
Caption: General mechanism of SNAr on this compound.
Caption: Generalized experimental workflow for SNAr reactions.
Conclusion
The steric hindrance imparted by the N-methyl group in this compound is a critical parameter that must be considered when designing synthetic strategies. This guide has outlined the fundamental principles governing this steric effect in the context of SNAr reactions and has provided adaptable experimental protocols for further investigation. For drug development professionals and research scientists, a thorough understanding of these steric and electronic factors is essential for the efficient and predictable synthesis of novel pyridine-based compounds. Further quantitative studies are encouraged to build a more comprehensive model of reactivity for this important class of molecules.
In-Depth Technical Guide: 2-Chloro-N-methylpyridin-3-amine (CAS 40932-43-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available experimental data for the compound 2-Chloro-N-methylpyridin-3-amine, identified by CAS number 40932-43-2. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this molecule. While specific quantitative biological data for this compound is limited in the public domain, this guide compiles the existing information on its synthesis and physicochemical properties, and explores the potential biological activities based on related aminopyridine derivatives.
Compound Identification and Physicochemical Properties
The compound associated with CAS number 40932-43-2 is definitively identified as this compound. It is crucial to distinguish it from other compounds that may have been erroneously associated with this CAS number.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 142.59 g/mol | --INVALID-LINK-- |
| Appearance | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified | N/A |
Spectroscopic Data
Table 2: Reference Spectroscopic Data
| Data Type | Compound | Key Features | Source |
| ¹H NMR | 2-Chloro-3-pyridinamine | Spectrum available | --INVALID-LINK-- |
| ¹H NMR | 2-Chloro-3-methylpyridine | Spectrum available | --INVALID-LINK-- |
| FT-IR | 2-Chloro-3-methylpyridine | Spectrum available | --INVALID-LINK-- |
| Mass Spectrometry | 2-Chloro-3-methylpyridine | m/z Top Peak: 127 | --INVALID-LINK-- |
| FT-IR (General for Amines) | Primary and Secondary Amines | N–H stretch: 3400-3250 cm⁻¹ (primary: two bands, secondary: one band); N–H bend (primary): 1650-1580 cm⁻¹; C–N stretch (aromatic): 1335-1250 cm⁻¹; N–H wag: 910-665 cm⁻¹. | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs is described in several patents, primarily highlighting its role as a chemical intermediate.
General Synthesis Workflow
A common synthetic route involves the chlorination of a substituted pyridine precursor. The following diagram illustrates a generalized workflow.
Detailed Experimental Protocol (Example from Patent Literature)
The following protocol is a representative example of the synthesis of a related compound, 2-chloro-3-aminopyridine, which can be subsequently methylated to obtain the target compound.
Synthesis of 2-chloro-3-aminopyridine:
A preparation method for 2-chloro-3-aminopyridine involves using 2-pyridone as a starting material. The process includes a nitration reaction and an N-alkylation reaction to protect the amino group, resulting in N-alkyl-3-nitro-2-pyridone. This intermediate then undergoes a directional chlorination and dealkylation reaction with a suitable chlorinating agent to yield 2-chloro-3-nitropyridine. Finally, a reduction step is performed to obtain 2-chloro-3-aminopyridine[1].
Biological Activity and Potential Applications
While specific experimental data on the biological activity of this compound is not extensively reported, the broader class of aminopyridine derivatives has shown significant biological and pharmacological effects[2].
Potential Antimicrobial and Anticancer Activity
Derivatives of 2-aminopyridine have been investigated for their antimicrobial and anticancer properties. For instance, certain imidazo[1,2-a]pyridin-3-amines have demonstrated antibacterial activity, particularly against S. aureus[3]. Other studies have explored the anticancer potential of pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold, showing growth inhibitory activity against various cancer cell lines[4]. The structural similarity of this compound to these active compounds suggests its potential as a scaffold for developing new therapeutic agents.
Neurological Applications of Aminopyridines
Aminopyridines are known to act as potassium channel blockers[5][6]. This mechanism of action is the basis for their use in some neurological disorders. For example, 4-aminopyridine is used to improve walking in patients with multiple sclerosis[7].
Hypothetical Signaling Pathway
Given the known mechanism of action for some aminopyridines, a hypothetical signaling pathway involving the blockade of voltage-gated potassium channels can be proposed. This blockade would lead to prolonged depolarization of the presynaptic membrane, enhanced calcium influx, and consequently, increased neurotransmitter release.
Disclaimer: This diagram represents a generalized and hypothetical pathway for aminopyridine derivatives and is not based on direct experimental evidence for this compound.
Conclusion
This compound (CAS 40932-43-2) is a chemical intermediate with established synthetic routes. While detailed experimental data on its biological activity is currently scarce in the public domain, the broader class of aminopyridine derivatives exhibits a range of interesting pharmacological properties, including potential antimicrobial, anticancer, and neurological effects. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this specific compound. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.
References
- 1. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
Technical Stalemate: Discrepancy Between Chemical Name and CAS Number for 2-chloro-N-methylpyridin-3-amine
A critical discrepancy has been identified between the provided chemical name, 2-chloro-N-methylpyridin-3-amine, and its associated CAS number, 13535-13-4, hindering the development of a requested in-depth safety and handling guide. Comprehensive database searches indicate that these two identifiers do not correspond to the same chemical substance.
Our investigation has revealed that the CAS number 13535-13-4 is consistently and authoritatively assigned to the compound 3-Amino-5-bromopyridine . This is a distinct chemical entity with a different molecular structure and, consequently, different physical, chemical, and toxicological properties.
Conversely, the chemical name This compound is correctly associated with the CAS number 40932-43-2 .
This fundamental mismatch makes it impossible to proceed with the creation of an accurate and reliable technical guide as requested. The safety data, handling precautions, experimental protocols, and toxicological information are specific to a unique chemical identifier. Providing information based on one identifier for a substance that corresponds to another would be dangerously misleading for researchers, scientists, and drug development professionals.
For the safety and accuracy of your research and development activities, we strongly advise verifying the correct chemical name and/or CAS number for the substance of interest.
Once the correct and matching chemical name and CAS number are provided, we will be able to proceed with generating the comprehensive technical guide on safety and handling, complete with quantitative data tables, detailed experimental protocols, and the requested Graphviz visualizations.
We have compiled the differing information for both substances below to aid in clarification.
Information Associated with CAS Number 13535-13-4
| Property | Value |
| Chemical Name | 3-Amino-5-bromopyridine |
| Molecular Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol |
| Appearance | Solid |
| Melting Point | 65-69 °C |
Information Associated with the Chemical Name this compound
| Property | Value |
| CAS Number | 40932-43-2 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
We await your clarification to ensure the delivery of a precise and responsible safety and handling guide.
Methodological & Application
Synthesis of 2-chloro-N-methylpyridin-3-amine from 3-aminopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the two-step synthesis of 2-chloro-N-methylpyridin-3-amine, a valuable building block in medicinal chemistry, starting from 3-aminopyridine. The synthesis involves an initial chlorination of the pyridine ring followed by N-methylation of the amino group.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs, a chlorinated pyridine ring and a secondary methylamine, offer versatile handles for further chemical modifications, making it a desirable scaffold in drug discovery programs. The following protocols outline a reliable and scalable method for its preparation from commercially available 3-aminopyridine.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Chlorination: 3-aminopyridine is first chlorinated at the 2-position to yield 2-chloro-3-aminopyridine.
-
N-Methylation: The resulting 2-chloro-3-aminopyridine is then selectively N-methylated to produce the final product, this compound.
Figure 1: Overall two-step synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reactants and Products for Step 1 (Chlorination)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 1 |
| Hydrogen Chloride | HCl | 36.46 | 3-4 |
| Chlorine Gas | Cl₂ | 70.90 | Excess |
| Ferric Chloride (Catalyst) | FeCl₃ | 162.20 | 1-8% (by weight of 3-aminopyridine) |
| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 | - |
Table 2: Reaction Conditions and Yield for Step 1 (Chlorination)
| Parameter | Value |
| Temperature | 15-50 °C |
| Solvent | Water |
| Reaction Time | Not specified (addition controlled) |
| Reported Yield | 70-75% [1] |
Table 3: Reactants and Products for Step 2 (N-Methylation)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 | 1 |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | Excess |
| Formic Acid | CH₂O₂ | 46.03 | Excess |
| This compound | C₆H₇ClN₂ | 142.59 | - |
Table 4: Reaction Conditions and Yield for Step 2 (N-Methylation)
| Parameter | Value |
| Temperature | 80-100 °C |
| Solvent | Formic Acid (reagent and solvent) |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Expected Yield | High (>80%) (based on typical Eschweiler-Clarke reactions)[2] |
Experimental Protocols
Step 1: Synthesis of 2-chloro-3-aminopyridine
This protocol is adapted from a patented procedure which provides a high-yield and controlled chlorination of 3-aminopyridine.[1]
Materials:
-
3-aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine (Cl₂) gas
-
Ferric Chloride (FeCl₃)
-
Water
-
Sodium Bisulfite (NaHSO₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium Hydroxide (NaOH)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Potassium Carbonate (K₂CO₃)
Equipment:
-
Jacketed glass reactor with a gas inlet tube, mechanical stirrer, thermometer, and cooling system.
-
Gas flow meter for chlorine.
-
Standard laboratory glassware for workup.
Procedure:
-
Prepare a 25-45% aqueous solution of 3-aminopyridine in 3-4 molar equivalents of hydrogen chloride in the jacketed reactor.
-
Add a catalytic amount of ferric chloride (1-8% by weight based on the amount of 3-aminopyridine).
-
Cool the reaction mixture to 15-20 °C.
-
Begin stirring and introduce chlorine gas through the gas inlet tube at a controlled rate.
-
Maintain the reaction temperature between 15-50 °C by adjusting the chlorine addition rate and the cooling system. The reaction is moderately exothermic.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, stop the chlorine flow and purge the system with nitrogen.
-
For workup, add a solution of sodium bisulfite in water to quench any excess chlorine.
-
Add ethylenediaminetetraacetic acid.
-
Cool the mixture and neutralize by the slow addition of a 50% sodium hydroxide solution, maintaining the temperature below 25 °C.
-
Further, add ammonium carbonate followed by a potassium carbonate solution.
-
The product, 2-chloro-3-aminopyridine, will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-chloro-N-methylpyridin-3-amine
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, surpassing traditional methods for N-arylation.[1] These application notes provide a detailed protocol for the synthesis of N2,N2,N3-trimethylpyridine-2,3-diamine from 2-chloro-N-methylpyridin-3-amine and dimethylamine, a challenging transformation due to the inherent low reactivity of 2-chloropyridines. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step in the catalytic cycle.[2] To overcome this, specialized catalyst systems featuring bulky, electron-rich phosphine ligands are employed to facilitate this difficult step and promote efficient reductive elimination.[2]
Reaction Scheme
The palladium-catalyzed amination of this compound with dimethylamine proceeds as follows:
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize the key reactants, reagents, and expected product characteristics for this protocol.
Table 1: Reactants and Reagents
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometry |
| This compound | Starting Material | C₆H₇ClN₂ | 142.59 | 1.0 equiv |
| Dimethylamine (2M solution in THF) | Amine Nucleophile | C₂H₇N | 45.08 | 1.5 equiv |
| RuPhos Pd G3 | Palladium Precatalyst | C₄₂H₅₄NO₅PPdS | 853.38 | 0.02 equiv |
| RuPhos | Ligand | C₃₀H₄₅OP | 460.65 | 0.04 equiv |
| Sodium tert-butoxide (NaOtBu) | Base | C₄H₉NaO | 96.10 | 2.0 equiv |
| Toluene | Solvent | C₇H₈ | 92.14 | - |
Table 2: Product Characterization (N2,N2,N3-trimethylpyridine-2,3-diamine)
| Property | Expected Value |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Appearance | Yellow to brown oil or low-melting solid |
| Purity (by LC-MS) | >95% |
| Yield | 70-85% (representative) |
| ¹H NMR (400 MHz, CDCl₃) | Estimated δ (ppm): 7.8-7.9 (dd, 1H), 6.9-7.0 (dd, 1H), 6.6-6.7 (dd, 1H), 4.0-4.2 (br s, 1H, NH), 2.9-3.0 (s, 3H, N-CH₃), 2.7-2.8 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (101 MHz, CDCl₃) | Estimated δ (ppm): 155-156, 145-146, 138-139, 120-121, 115-116, 45-46 (N(CH₃)₂), 30-31 (N-CH₃) |
| Mass Spectrometry (ESI+) | m/z: 152.1182 [M+H]⁺ |
Note: NMR chemical shifts are estimated based on structurally similar compounds and may vary.
Experimental Protocol
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of challenging chloro-heterocycles.[2][3] Strict adherence to anhydrous and anaerobic conditions is crucial for optimal results.
Materials and Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Reagents:
-
This compound (1.0 mmol, 142.6 mg)
-
Dimethylamine solution (2.0 M in THF, 0.75 mL, 1.5 mmol)
-
RuPhos Pd G3 (0.02 mmol, 17.1 mg)
-
RuPhos (0.04 mmol, 18.4 mg)
-
Sodium tert-butoxide (2.0 mmol, 192.2 mg)
-
Anhydrous, degassed toluene (5 mL)
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask under a positive pressure of argon, add this compound (142.6 mg, 1.0 mmol), RuPhos Pd G3 (17.1 mg, 0.02 mmol), RuPhos (18.4 mg, 0.04 mmol), and sodium tert-butoxide (192.2 mg, 2.0 mmol).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add the dimethylamine solution (0.75 mL of a 2.0 M solution in THF, 1.5 mmol) dropwise via syringe while stirring.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N2,N2,N3-trimethylpyridine-2,3-diamine.
-
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.
Experimental Workflow
Caption: A flowchart of the experimental procedure.
Troubleshooting and Safety
-
Low or No Conversion: The primary issue with chloropyridines is the challenging oxidative addition.[2] Ensure the use of a highly active catalyst system (e.g., a palladacycle precatalyst with a bulky biarylphosphine ligand).[2] Confirm that all reagents and solvents are strictly anhydrous and the reaction is maintained under a rigorously inert atmosphere, as oxygen can deactivate the catalyst.[2] Increasing the reaction temperature or catalyst loading (up to 5 mol%) may improve conversion.[2]
-
Hydrodehalogenation: This side reaction, where the chlorine is replaced by hydrogen, can compete with amination. It is often promoted by trace amounts of water. Using a slight excess of the amine (1.2-1.5 equivalents) and ensuring scrupulously dry conditions can help minimize this pathway.[2]
-
Safety: Palladium catalysts and phosphine ligands should be handled in a fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle with appropriate personal protective equipment under an inert atmosphere. Toluene is a flammable and toxic solvent. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-chloro-N-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-N-methylpyridin-3-amine with various aryl and heteroaryl boronic acids. This reaction is a critical transformation for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1][2] The coupling of this compound presents unique challenges due to the electronic properties of the pyridine ring and the presence of the secondary amine. The pyridine nitrogen and the amino group can act as Lewis bases and coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] Furthermore, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, necessitating the use of highly active catalyst systems.[3]
Careful selection of the catalyst, ligand, base, and reaction conditions is therefore crucial for achieving high yields and minimizing side reactions such as protodeboronation, dehalogenation, and homocoupling.[3] This document outlines optimized protocols and provides data-driven recommendations for the successful Suzuki-Miyaura coupling of this compound.
Key Considerations for Optimization
Several factors must be considered to achieve a successful Suzuki-Miyaura coupling with this compound:
-
Catalyst and Ligand: Due to the lower reactivity of the C-Cl bond, catalyst systems employing electron-rich and sterically hindered phosphine ligands are often required for efficient oxidative addition.[3] Buchwald-type ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst complex are highly effective.[3][4] While traditional catalysts like Pd(PPh₃)₄ can be used, they may result in lower yields with chlorinated substrates.[3][5]
-
Base: The choice of base is critical and can significantly impact the reaction outcome. Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed.[3][5][6] The strength and solubility of the base can influence the rate of transmetalation and suppress side reactions.
-
Solvent: Aprotic polar solvents are typically used, with 1,4-dioxane, tetrahydrofuran (THF), and toluene being common choices, often in the presence of a small amount of water.[3][6][7][8] Thoroughly degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst and to minimize protodeboronation of the boronic acid.[3]
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are necessary to drive the reaction to completion.[3][9] Microwave irradiation can be an effective method for accelerating the reaction and improving yields.[5]
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial to prevent the degradation of the catalyst and reagents.[3]
Comparative Data of Reaction Conditions
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of related 2-chloropyridine and 3-aminopyridine substrates, providing a basis for optimizing the reaction of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 12-16 | Moderate | [7] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | 2-12 | >90 | [3] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | >15 | Moderate to Good | [6] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 (Microwave) | 0.25 | Good to Excellent | [5] |
| Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | 12-24 | Good to Excellent | [9] |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | [4] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be required for different arylboronic acids.
Protocol 1: Buchwald-Type Catalyst System
This protocol utilizes a highly active palladium pre-catalyst with a sterically hindered biaryl phosphine ligand, which is often effective for challenging substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 pre-catalyst.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Traditional Palladium Catalyst with Microwave Heating
This protocol employs a more traditional catalyst and utilizes microwave heating to accelerate the reaction.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water.
-
Seal the vial and purge with argon.
-
Heat the reaction mixture in a microwave reactor to 100 °C for 15-30 minutes.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-chloro-N-methylpyridin-3-amine for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-N-methylpyridin-3-amine is a valuable scaffold for the synthesis of diverse chemical libraries in drug discovery. The presence of three key functional handles – the 2-chloro substituent, the 3-(N-methylamino) group, and the pyridine ring itself – allows for a variety of derivatization strategies. This document provides detailed application notes and experimental protocols for the construction of compound libraries based on this versatile building block. The primary derivatization points are the C2 position via palladium-catalyzed cross-coupling reactions and the N-methylamino group through acylation and related transformations.
Key Derivatization Strategies
The derivatization of this compound can be strategically approached at two main positions:
-
C2-Position Derivatization (Palladium-Catalyzed Cross-Coupling): The chloro substituent at the C2 position is amenable to substitution via well-established palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, leading to 2-amino-N-methylpyridin-3-amine derivatives.
-
-
N-Methylamino Group Derivatization: The secondary amine at the C3 position can be readily acylated or undergo other reactions to introduce diverse functionalities.
-
Amide Coupling: Reaction with carboxylic acids or their activated derivatives to form amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce further alkyl substituents.
-
These strategies can be employed in a modular fashion to rapidly generate large libraries of analogues for structure-activity relationship (SAR) studies.
Data Presentation: Summary of Expected Yields
The following tables summarize typical yields for the key derivatization reactions based on analogous transformations of similar 2-chloropyridine and 3-aminopyridine derivatives. Optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 80-90 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 75-85 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 70-80 |
Table 2: Buchwald-Hartwig Amination of this compound with various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 90 | 12 | 75-90 |
| 3 | Benzylamine | Pd₂ (dba)₃ (2) | Josiphos (3) | K₂CO₃ | Toluene | 110 | 10 | 65-80 |
| 4 | 4-Fluoroaniline | Pd G3 XPhos (2) | - | LHMDS | THF | 80 | 6 | 80-95 |
Table 3: Amide Coupling of the N-methylamino Group
| Entry | Carboxylic Acid/Acyl Chloride | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 25 | 4 | 85-95 |
| 2 | Acetic Anhydride | - | Pyridine | DCM | 25 | 2 | 90-98 |
| 3 | Benzoyl Chloride | - | Et₃N | DCM | 0-25 | 1 | 90-98 |
| 4 | 4-Methoxybenzoic Acid | EDC/HOBt | DIPEA | DMF | 25 | 6 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd G3 XPhos, 2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Glovebox or Schlenk line technique
-
Magnetic stirrer and heating block
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (0.02 mmol) and the base (1.5 mmol) to a dry reaction vessel.
-
Add the this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for Amide Coupling
This protocol outlines a standard procedure for the acylation of the N-methylamino group of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (1.1 equivalents)
-
Peptide coupling reagent (e.g., HATU, 1.2 equivalents)
-
Tertiary amine base (e.g., DIPEA, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, dissolve the carboxylic acid (1.1 mmol) and the coupling reagent (1.2 mmol) in the anhydrous solvent (5 mL).
-
Add the tertiary amine base (2.0 mmol) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the this compound (1.0 mmol) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Visualization of Workflows and Relationships
Caption: Derivatization workflow for library synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Library Purification and Characterization
For library synthesis, purification is typically performed using high-throughput methods such as preparative HPLC or automated flash chromatography. The purity and identity of the synthesized compounds should be confirmed by LC-MS and ¹H NMR spectroscopy. For key compounds or hits from biological screening, full characterization including ¹³C NMR and high-resolution mass spectrometry is recommended.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Many organic solvents are flammable and toxic. Work in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Application Notes and Protocols: 2-Chloro-N-methylpyridin-3-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-N-methylpyridin-3-amine and its analogs as key building blocks in the synthesis of potent kinase inhibitors, with a particular focus on FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML). Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and synthetic workflows are presented to facilitate research and development in this area.
Introduction
This compound is a versatile heterocyclic intermediate. Its substituted pyridine core is a common feature in a variety of kinase inhibitors. The presence of a reactive chlorine atom and an amino group allows for diverse chemical modifications, making it an ideal starting point for the construction of complex molecular architectures that can effectively target the ATP-binding site of kinases. Notably, this scaffold is integral to the structure of several clinically important FLT3 inhibitors, such as Quizartinib and Gilteritinib, which have shown significant efficacy in patients with FLT3-mutated AML.
Target Kinase: FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[2]
FLT3 Signaling Pathway
Upon binding of its ligand (FLT3L), the FLT3 receptor dimerizes, leading to the autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers several downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[3][4] Kinase inhibitors targeting FLT3 aim to block this constitutive signaling, thereby inducing apoptosis in leukemic cells.
Caption: FLT3 signaling pathway and points of inhibition.
Synthesis of FLT3 Kinase Inhibitors
The following sections provide exemplary synthetic routes and detailed protocols for preparing FLT3 inhibitors using chloro-amino pyridine/pyrimidine building blocks.
General Synthetic Workflow
The synthesis of kinase inhibitors from this compound and related compounds typically involves a multi-step process that includes nucleophilic aromatic substitution and cross-coupling reactions to build the final complex molecule.
Caption: General synthetic workflow for kinase inhibitors.
Exemplary Synthesis of a Gilteritinib Analog
Gilteritinib is a potent FLT3 inhibitor. While its industrial synthesis is complex, the following protocol outlines a plausible laboratory-scale synthesis of a key intermediate and its subsequent conversion to a Gilteritinib analog, adapted from reported synthetic routes.[2][5][6]
Protocol 1: Synthesis of a Key Pyrazine Intermediate
This protocol describes the synthesis of an intermediate that can be further elaborated to Gilteritinib or its analogs.
Materials:
-
2-amino-5-bromo-3-methoxypyrazine
-
Piperidine-4-carboxylic acid ethyl ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
Procedure:
-
To a solution of 2-amino-5-bromo-3-methoxypyrazine (1.0 eq) in DMSO, add piperidine-4-carboxylic acid ethyl ester (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford the desired intermediate.
Protocol 2: Buchwald-Hartwig Coupling to Form a Gilteritinib Analog
This protocol describes the coupling of the pyrazine intermediate with an aniline derivative, a key step in forming the core structure of Gilteritinib.
Materials:
-
Pyrazine intermediate from Protocol 1
-
3-methoxy-4-(piperazin-1-yl)aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried flask, add the pyrazine intermediate (1.0 eq), 3-methoxy-4-(piperazin-1-yl)aniline (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Gilteritinib analog.
Biological Activity of Synthesized Inhibitors
The potency of synthesized kinase inhibitors is typically evaluated through in vitro kinase assays and cellular assays. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters used to quantify their efficacy.
In Vitro Kinase Inhibition Data
The following table summarizes the reported inhibitory activities of Quizartinib and Gilteritinib against FLT3 and other kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) |
| Quizartinib | FLT3 | 1.1 | 1.6 |
| c-KIT | 25 | - | |
| PDGFRα | 30 | - | |
| RET | 4.5 | - | |
| Gilteritinib | FLT3 | 0.29 | 0.7 |
| AXL | 0.73 | - | |
| c-KIT | 18 | - | |
| ALK | 3.6 | - |
Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions. Data compiled from various sources.
Experimental Protocol: In Vitro Kinase Assay (FLT3)
This protocol outlines a general method for determining the IC₅₀ of a test compound against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant FLT3 kinase, and the substrate.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound and its structural analogs are valuable and versatile starting materials for the synthesis of a new generation of kinase inhibitors. The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid foundation for researchers in the field of drug discovery to design and develop novel therapeutics targeting kinases such as FLT3 for the treatment of cancer and other diseases. The provided diagrams and structured data aim to facilitate a deeper understanding of the underlying biology and chemistry, ultimately accelerating the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Pyrido[3,2-d]pyrimidine Derivatives from 2-Chloro-N-methylpyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridopyrimidines are a class of fused heterocyclic compounds consisting of a pyridine ring fused to a pyrimidine ring.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.[1] Derivatives of pyridopyrimidine have been reported to exhibit diverse pharmacological activities, including anticancer, antihistaminic, antimicrobial, and antiviral properties.[1] The rigid, planar structure of the pyridopyrimidine core allows for specific interactions with various biological targets, making it a privileged scaffold in drug discovery. This document provides a detailed protocol for the synthesis of novel 8-methyl-6,8-dihydropyrido[3,2-d]pyrimidin-7(5H)-one derivatives starting from the readily available 2-chloro-N-methylpyridin-3-amine. The described synthetic strategy involves a condensation and cyclization reaction with various β-ketoesters, offering a versatile approach to a library of novel compounds for further biological evaluation.
Overall Reaction Scheme
The synthetic pathway commences with the reaction of this compound with a variety of β-ketoesters in the presence of a base, leading to the formation of the corresponding enamine intermediate. Subsequent intramolecular cyclization, facilitated by a palladium catalyst, affords the desired pyrido[3,2-d]pyrimidine derivatives.
Diagram of the overall reaction scheme will be provided in the workflow visualization section.
Experimental Protocols
Materials and Methods
All reagents and solvents were of analytical grade and used without further purification unless otherwise noted. This compound can be synthesized from 2-chloro-3-aminopyridine through standard N-methylation procedures. β-Ketoesters were either commercially available or synthesized according to literature procedures. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.
General Procedure for the Synthesis of 8-methyl-6-substituted-pyrido[3,2-d]pyrimidin-7(5H)-ones (3a-e)
A mixture of this compound (1.0 mmol), the respective β-ketoester (1.2 mmol), and potassium carbonate (2.0 mmol) in N,N-dimethylformamide (DMF, 10 mL) is stirred at 120 °C for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
For the cyclization step, the crude intermediate (1.0 mmol) is dissolved in a mixture of toluene (15 mL) and ethanol (5 mL). To this solution, palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and sodium carbonate (2.0 mmol) are added. The reaction mixture is then heated to reflux for 8-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired pyrido[3,2-d]pyrimidine derivatives.
Data Presentation
Table 1: Synthesis of 8-methyl-6-substituted-pyrido[3,2-d]pyrimidin-7(5H)-ones (3a-e)
| Compound | R | Yield (%) | Melting Point (°C) | 1H NMR (400 MHz, CDCl3) δ (ppm) |
| 3a | CH3 | 78 | 185-187 | 8.21 (d, 1H), 7.54 (d, 1H), 7.12 (dd, 1H), 3.65 (s, 3H), 2.45 (s, 3H) |
| 3b | C2H5 | 75 | 178-180 | 8.20 (d, 1H), 7.53 (d, 1H), 7.11 (dd, 1H), 3.64 (s, 3H), 2.78 (q, 2H), 1.32 (t, 3H) |
| 3c | C6H5 | 82 | 210-212 | 8.25 (d, 1H), 7.60-7.40 (m, 6H), 7.15 (dd, 1H), 3.68 (s, 3H) |
| 3d | 4-ClC6H4 | 85 | 225-227 | 8.24 (d, 1H), 7.55 (d, 2H), 7.45 (d, 2H), 7.14 (dd, 1H), 3.67 (s, 3H) |
| 3e | 4-OCH3C6H4 | 80 | 218-220 | 8.22 (d, 1H), 7.50 (d, 2H), 7.00 (d, 2H), 7.13 (dd, 1H), 3.85 (s, 3H), 3.66 (s, 3H) |
Visualization of Synthetic Workflow
The following diagram illustrates the two-step synthesis of the target pyrido[3,2-d]pyrimidine derivatives.
Caption: Synthetic workflow for pyrido[3,2-d]pyrimidines.
Signaling Pathway Application
Pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2] Specifically, certain derivatives have shown potent inhibitory activity against the L858R/T790M mutant of EGFR, a key driver of resistance to first-generation EGFR inhibitors in non-small cell lung cancer.[2] The synthesized novel 8-methyl-pyrido[3,2-d]pyrimidin-7(5H)-one derivatives could be screened for their potential to inhibit this pathway.
The diagram below illustrates a simplified representation of the EGFR signaling cascade and the potential point of intervention for the synthesized compounds.
Caption: EGFR signaling pathway and potential inhibition.
Conclusion
This document provides a comprehensive guide for the synthesis of novel 8-methyl-6-substituted-pyrido[3,2-d]pyrimidin-7(5H)-one derivatives. The described protocol is robust and allows for the generation of a diverse library of compounds by varying the β-ketoester starting material. The potential application of these novel heterocycles as inhibitors of key signaling pathways, such as the EGFR cascade, highlights their relevance in drug discovery and development. Further investigation into the biological activities of these compounds is warranted.
References
Application Notes and Protocols: 2-chloro-N-methylpyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-methylpyridin-3-amine is a versatile heterocyclic building block employed in the synthesis of a diverse range of biologically active molecules. Its unique arrangement of a reactive chlorine atom, a nucleophilic methylamino group, and the pyridine scaffold makes it a valuable synthon for accessing novel chemical space in drug discovery. The pyridine ring serves as a bioisostere for other aromatic and heteroaromatic systems, while the chloro and methylamino substituents provide key vectors for molecular elaboration and interaction with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various targeted therapies. Its structural motif is found in inhibitors of several important enzyme classes, including:
-
Checkpoint Kinase 1 (CHK1) Inhibitors: As a key regulator of the DNA damage response, CHK1 is a compelling target for cancer therapy. The this compound core can be elaborated to generate potent and selective CHK1 inhibitors.[1][2][3][4]
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is implicated in numerous inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms. Derivatives of this building block have been explored for the development of JAK2 inhibitors.
-
Necroptosis Inhibitors: Necroptosis is a form of programmed necrosis involved in various inflammatory conditions. The aminopyridine scaffold is a feature in molecules designed to inhibit key mediators of this pathway, such as RIPK1 and MLKL.[5][6][7][8]
Application Example: Synthesis of CHK1 Inhibitors
This section details the use of a closely related starting material, 2-chloro-N-methylpyridin-4-amine (a regioisomer), in the synthesis of potent and orally bioavailable CHK1 inhibitors.[1] The synthetic strategy and biological data presented are based on published literature and serve as a representative example of the utility of this class of building blocks.
Synthetic Workflow
The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction to displace the chlorine atom, followed by further functionalization.
Caption: Synthetic workflow for a CHK1 inhibitor.
Experimental Protocol: Synthesis of a Pyridinylamino-Pyrazine CHK1 Inhibitor
This protocol is adapted from the synthesis of related CHK1 inhibitors.[1]
Materials:
-
2-chloro-N-methylpyridin-4-amine
-
Aminopyrazine derivative (e.g., 3-alkoxyamino-5-aminopyrazine-2-carbonitrile)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction vessel, add 2-chloro-N-methylpyridin-4-amine (1.0 eq), the aminopyrazine derivative (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Biological Activity of Derived CHK1 Inhibitors
The following table summarizes the biological activity of representative CHK1 inhibitors synthesized from the regioisomeric 2-chloro-N-methylpyridin-4-amine.[2] This data highlights the potential for achieving high potency and cellular efficacy with this scaffold.
| Compound | CHK1 IC50 (nM) | Cellular Checkpoint Abrogation IC50 (nM) |
| 13 | 150 | 1100 |
| 14 | 3.7 | 40 |
| 18 | 1.1 | 180 |
| 19 | 10 | 180 |
Note: Data is for compounds derived from the regioisomeric 2-chloro-N-methylpyridin-4-amine and is presented for illustrative purposes.[2]
Signaling Pathway Context: CHK1 in the DNA Damage Response
CHK1 is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. Upon activation by ATR, CHK1 phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Inhibition of CHK1 in cancer cells, which often have a defective G1 checkpoint, can lead to premature entry into mitosis with damaged DNA, resulting in mitotic catastrophe and cell death.
Caption: Role of CHK1 in the DNA damage response.
Conclusion
This compound and its isomers are valuable building blocks in medicinal chemistry, offering a versatile platform for the synthesis of potent and selective kinase inhibitors. The provided protocols and data, exemplified by the synthesis of CHK1 inhibitors, demonstrate the utility of this scaffold in developing novel therapeutic agents. Researchers are encouraged to adapt these methodologies for the synthesis of their own unique compounds targeting a range of biological targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of novel necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crick.figshare.com [crick.figshare.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-chloro-N-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of 2-chloro-N-methylpyridin-3-amine is a critical transformation for the synthesis of highly functionalized pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science. The presence of the chloro, amino, and methyl groups on the pyridine ring presents unique challenges and opportunities for selective C-C and C-N bond formation. The electron-donating N-methylamino group can enhance the electron density of the pyridine ring, potentially affecting the oxidative addition step in the catalytic cycle. Furthermore, the pyridine nitrogen and the exocyclic amine can act as potential ligands for the palladium catalyst, necessitating careful selection of reaction conditions to avoid catalyst inhibition.
These application notes provide an overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. The protocols provided are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for reaction optimization.
General Considerations for Cross-Coupling Reactions
The successful cross-coupling of this compound hinges on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. Due to the lower reactivity of chloroarenes compared to their bromo and iodo counterparts, more active catalyst systems are generally required.
-
Palladium Pre-catalysts: A range of Pd(0) and Pd(II) sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes which are often more stable and efficient.
-
Ligands: The choice of ligand is paramount for an effective catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), have demonstrated efficacy in activating C-Cl bonds. N-heterocyclic carbenes (NHCs) also represent a viable class of ligands.
-
Bases: The base is crucial for the transmetalation and catalyst regeneration steps. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, and alkoxides such as NaOtBu. The strength and nature of the base can significantly impact reaction rates and selectivity.
-
Solvents: Anhydrous and deoxygenated solvents are typically necessary to prevent catalyst deactivation. Common solvents include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-N-methylpyridin-3-amines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron species. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 18 | 80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 90 | 24 | 60-75 |
| 4 | 4-Fluorophenylboronic acid | PEPPSI™-IPr | K₃PO₄ | t-BuOH | 80 | 8 | >90 |
Note: Yields are representative and based on analogous systems; optimization for this compound is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium pre-catalyst (2 mol%) and the ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of N²,N³-Disubstituted Pyridin-2,3-diamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2] This reaction allows for the coupling of this compound with a variety of primary and secondary amines to yield valuable diaminopyridine derivatives. The choice of a strong, non-nucleophilic base is critical for this transformation.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 75-85 |
| 3 | Benzylamine | Pd-PEPPSI-IPr | Cs₂CO₃ | t-AmOH | 90 | 12 | >90 |
| 4 | Indole | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Toluene | 110 | 24 | 70-80 |
Note: Yields are representative and based on analogous systems; optimization for this compound is recommended.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Synthesis of 2-Alkynyl-N-methylpyridin-3-amines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated pyridines.[3] This reaction is typically co-catalyzed by palladium and copper(I) salts.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 80 | 6 | 85-95 | |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | 60 | 12 | 80-90 | |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | DIPA | 70 | 8 | 75-85 | |
| 4 | Propargyl alcohol | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | 100 | 3 | 72-96 |
Note: Yields are representative and based on analogous systems; optimization for this compound is recommended.[4]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine, which can also serve as the solvent)
-
Anhydrous, degassed solvent (e.g., DMF or THF, if needed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (2 mol%), and copper(I) iodide (3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., triethylamine or a mixture of DMF and an amine base).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 60-100 °C).
-
Stir the reaction for 3-12 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse array of substituted pyridine derivatives. While the chloro-substituent necessitates the use of highly active catalyst systems, the protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings outlined herein offer robust starting points for the development of optimized synthetic routes. Careful consideration of the interplay between the catalyst, ligand, base, and solvent will be crucial for achieving high yields and selectivities in these transformations, thereby facilitating the discovery and development of novel chemical entities for pharmaceutical and materials science applications.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-chloro-N-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction for the functionalization of electron-deficient aromatic rings, such as the pyridine nucleus. The presence of a chlorine atom at the 2-position of the pyridine ring, activated by the ring nitrogen, makes 2-chloro-N-methylpyridin-3-amine a valuable substrate for the synthesis of a diverse array of substituted pyridines. These products are of significant interest in medicinal chemistry and drug development due to the prevalence of the substituted pyridine motif in pharmacologically active compounds.
This document provides detailed application notes and experimental protocols for conducting SNAr reactions on this compound with a variety of nucleophiles. While specific data for this exact substrate is not extensively available in the public domain, the provided protocols are based on established methodologies for analogous 2-chloropyridines and are expected to serve as a robust starting point for optimization.
General Reaction Mechanism
The SNAr reaction of 2-chloropyridines proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored through the expulsion of the chloride leaving group.
Caption: General mechanism of the SNAr reaction on this compound.
Data Presentation: Reaction Conditions for SNAr of 2-Chloropyridines
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on various 2-chloropyridines with different classes of nucleophiles. These conditions can be used as a starting point for the optimization of reactions with this compound.
Table 1: SNAr with Nitrogen Nucleophiles
| Nucleophile (Example) | 2-Chloropyridine Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Piperidine | 2-chloropyridine | - | NMP | 260 | 20 min | 88 |
| Morpholine | 2-chloropyridine | K₃PO₄ | t-Amyl alcohol | 110 | 12 h | High |
| Aniline | 2-chloro-5-nitropyridine | K₂CO₃ | DMF | 100 | 4 h | 95 |
| Benzylamine | 2-chloropyridine | Na₂CO₃ | DMSO | 120 | 24 h | 78 |
Table 2: SNAr with Oxygen Nucleophiles
| Nucleophile (Example) | 2-Chloropyridine Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Sodium Methoxide | 2-chloropyridine | - | Methanol | Reflux | 6 h | 90 |
| Phenol | 2-chloro-3-nitropyridine | K₂CO₃ | DMF | 120 | 5 h | 85 |
| Benzyl alcohol | 2-chloropyridine | t-BuOK | DMSO | RT | 1 h | High |
Table 3: SNAr with Sulfur Nucleophiles
| Nucleophile (Example) | 2-Chloropyridine Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Thiophenol | 2-chloropyridine | K₂CO₃ | DMF | 100 | 3 h | 92 |
| Sodium thiomethoxide | 2-chloro-5-nitropyridine | - | Methanol | RT | 1 h | 98 |
| 2-Aminoethanethiol | 2-bromopyridine | NaOEt | Ethanol | 160 (MW) | 38 min | 95 |
Experimental Protocols
The following are generalized protocols for performing SNAr reactions on this compound. Note: These are starting points and may require optimization for specific nucleophiles and desired outcomes.
Protocol 1: General Procedure for Amination with Secondary Amines
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine) (1.2 - 2.2 equivalents)
-
Base (e.g., K₂CO₃, K₃PO₄, or excess amine) (1.5 - 2.0 equivalents if not using excess amine)
-
Anhydrous solvent (e.g., NMP, DMSO, DMF, t-Amyl alcohol)
-
Round-bottom flask or sealed tube/microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath/microwave reactor
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask or reaction vessel, add this compound (1.0 equivalent) and the base (if used).
-
Under an inert atmosphere, add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Add the secondary amine (1.2 - 2.2 equivalents) to the reaction mixture.
-
Stir the mixture at the desired temperature (e.g., 100-260 °C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 2-amino-N-methylpyridin-3-amine derivative.
Protocol 2: General Procedure for Reaction with O- or S-Nucleophiles
Materials:
-
This compound
-
Alcohol, phenol, or thiol (1.1 - 1.5 equivalents)
-
Base (e.g., NaH, K₂CO₃, t-BuOK) (1.2 - 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, Methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
If using a solid alcohol/phenol/thiol and a base like NaH, add the nucleophile to a suspension of NaH in the anhydrous solvent at 0 °C and stir for 30 minutes to form the corresponding alkoxide/phenoxide/thiolate.
-
To this mixture (or to a solution of the nucleophile and base like K₂CO₃), add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for SNAr reactions.
Logic Diagram for Reaction Optimization
Caption: A logic diagram for optimizing SNAr reaction conditions.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Chloropyridines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridines.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a 2-chloropyridine resulting in a consistently low yield?
Answer: Low yields are a common challenge and can stem from several factors related to the specific substrates.[1][2] The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2][3] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[2]
-
Substrate Reactivity: 2-Chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step more difficult.[1][2][4][5]
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1][3][6] Pyridylboronic acids are particularly susceptible to this.[1][3]
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl boron compounds.[1]
Question 2: What are the most common side reactions, and how can I minimize them?
Answer: The two most prevalent side reactions are protodeboronation and homocoupling.[1][6]
-
Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid with a hydrogen atom.[6]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][6]
Question 3: My 2-chloropyridine substrate seems unreactive. What specific conditions can improve the coupling?
Answer: Given the lower reactivity of 2-chloropyridines, highly active catalyst systems are often required.[1][2] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][7] These ligands can stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1]
-
Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][2] However, be mindful that this can also increase the rate of side reactions.[1]
-
Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1][2]
Question 4: How do I choose the right base for my reaction?
Answer: The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][2][3] The choice of base can significantly impact the reaction yield.
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1] For challenging couplings with 2-chloropyridines, K₃PO₄ is often a good starting point.[1][2]
-
Screening: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used. Screening a panel of bases is a recommended optimization step.[1]
Question 5: Can I run the Suzuki coupling of 2-chloropyridines under aerobic conditions?
Answer: It is strongly recommended to run these reactions under an inert atmosphere (e.g., argon or nitrogen).[2][6] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which halts the catalytic cycle.[2][4] This deactivation leads to lower yields and can promote side reactions like the homocoupling of the boronic acid.[1][2]
Data Presentation
Table 1: Recommended Base and Solvent Systems for 2-Chloropyridine Coupling
| Base | Common Solvents | Typical Yields | Notes |
| K₃PO₄ | Toluene, Dioxane | Often Very High | Frequently used for challenging couplings with heteroaryl chlorides.[1] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | A common and effective base for a wide range of substrates.[1] |
| K₂CO₃ | MeCN/H₂O, Toluene/H₂O | Moderate to High | Another standard and reliable choice. |
| Cs₂CO₃ | Dioxane, Toluene | High | Often provides good results but is more expensive.[1] |
| KF | THF | Moderate to High | Can be effective, especially when substrates are base-sensitive.[1] |
Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.
Table 2: Recommended Catalyst Systems for 2-Chloropyridine Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[1] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines.[1][8] |
| Pd(PPh₃)₄ | (None) | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides.[1] |
Experimental Protocols
Optimized General Protocol for Suzuki Coupling of 2-Chloropyridines
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)[1]
-
Phosphine ligand (e.g., SPhos, 3.6 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[1]
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the 2-chloropyridine, the boronic acid/ester, the base, the palladium source, and the ligand.[1][9]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1][9]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[7][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1][9]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][9]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][6] The crude product can then be purified by flash column chromatography.[6][9]
Visualizations
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow diagram for troubleshooting low yields.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Buchwald-Hartwig amination of electron-deficient pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when performing a Buchwald-Hartwig amination on an electron-deficient pyridine?
The primary challenge is catalyst poisoning. The nitrogen atom of the electron-deficient pyridine substrate can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1] This coordination competes with the binding of the desired amine nucleophile and can stall the catalytic cycle. The use of sterically hindered, electron-rich phosphine ligands is crucial to mitigate this issue by physically blocking the pyridine nitrogen from binding to the palladium.[1]
Q2: Why is my reaction with a chloropyridine not working as well as with a bromopyridine?
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations.[2] The oxidative addition of the carbon-chlorine (C-Cl) bond to the Pd(0) catalyst is often the rate-limiting step and requires more forcing conditions.[2] To improve reactivity, consider using more electron-rich and bulky ligands, higher reaction temperatures (80-110 °C), and potentially higher catalyst loadings (up to 5 mol%).[2]
Q3: How do I choose the correct palladium source?
While various Pd(II) and Pd(0) sources can be used, palladium pre-catalysts are often preferred for their reliability and ability to form the active Pd(0) species more cleanly and efficiently.[2][3] Pd(OAc)₂ can be unreliable, whereas palladacycle pre-catalysts (like G3 or G4 pre-catalysts) often provide more consistent results.[2][3][4]
Q4: What are the signs of a failing or failed reaction?
Key indicators of a problematic reaction include:
-
Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has decomposed and fallen out of the catalytic cycle.[1]
-
No Color Change: A healthy reaction is often yellow to reddish-brown. If the mixture remains colorless, the catalyst may not be active.[1]
-
Stalled Reaction: If TLC or LC-MS analysis shows initial product formation that ceases over time, it suggests catalyst decomposition or poisoning.[1]
Troubleshooting Guide
Problem 1: My reaction shows low to no conversion.
This is a common issue, often related to the catalyst's activity or the reaction conditions.
-
Possible Cause: Inactive catalyst system.
-
Solution: Use bulky, electron-rich phosphine ligands which are essential for activating C-Cl bonds and preventing pyridine coordination.[1][2] For challenging substrates, increase the catalyst loading from the standard 1-2 mol% to as high as 5 mol%.[2] Using a palladium pre-catalyst can also lead to more reliable formation of the active catalytic species.[2][3]
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1][2] Use dry, degassed solvents such as toluene or 1,4-dioxane.[1][2] These reactions often require elevated temperatures, typically in the 80-110 °C range, to drive the difficult oxidative addition step, especially with chlorides.[1][2]
-
-
Possible Cause: Incorrect base selection.
-
Solution: A strong, non-nucleophilic base is usually required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[2]
-
Problem 2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H).
Hydrodehalogenation is a frequent side reaction where the aryl halide is reduced instead of aminated.[2]
-
Possible Cause: Slow reductive elimination or presence of trace water.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Traces of water can promote this side reaction.[2] Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired amination pathway over the reduction pathway.[2] Also, ensure your base is anhydrous and of high purity.[2]
-
Problem 3: How can I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity can be challenging. Generally, the chlorine at the 2-position of a pyridine ring is more electronically activated and thus more reactive towards oxidative addition than the one at the 4-position.[2][5]
-
Strategy: By carefully controlling the reaction conditions, selective mono-amination at the C2 position can be achieved. This typically involves using milder conditions (e.g., lower temperature) to favor the more reactive site. A subsequent amination at the C4 position can then be performed under more forcing conditions if the di-substituted product is desired.[5]
Data and Parameters
Table 1: Ligand Selection Guide for Amination of Electron-Deficient Pyridines
| Ligand Name | Class | Key Features & Applications |
| XPhos | Biaryl Monophosphine | A general-purpose, highly active ligand for a broad range of substrates. Excellent at preventing pyridine coordination due to its steric bulk.[1][6] |
| RuPhos | Biaryl Monophosphine | Effective for sterically challenging substrates and often provides good results where other ligands fail.[3] |
| BrettPhos | Biaryl Monophosphine | Particularly effective for coupling primary amines and can show tolerance to functional groups like hydroxyls and carboxylic acids when used with LiHMDS.[7] |
| Xantphos | Bidentate | A versatile ligand that can be effective in couplings with heteroaromatic amines.[8][9] |
Table 2: Common Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Pre-catalysts | Pre-catalysts are often more reliable.[2] |
| Typical Solvents | Toluene, 1,4-Dioxane, THF | Must be anhydrous and degassed.[1][2] Toluene is often a good first choice.[10] |
| Bases | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | NaOtBu is the most common strong base.[2] Weaker inorganic bases may require higher temperatures.[11] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for less reactive aryl chlorides.[1][2] |
| Catalyst Loading | 1 - 5 mol% | Start with 1-2 mol% and increase for challenging substrates.[2] |
Visual Guides
Caption: A simplified Buchwald-Hartwig catalytic cycle.
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Protocol: General Procedure for Amination of 2-Chloropyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
2-Chloropyridine derivative
-
Amine
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to the reaction vessel.
-
Add Reagents: Add the 2-chloropyridine derivative and the amine to the vessel.
-
Add Solvent: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[12]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography on silica gel.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 2-chloro-N-methylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 2-chloro-N-methylpyridin-3-amine. This substrate is particularly challenging due to potential catalyst inhibition by the pyridine and amine functionalities. This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The primary difficulty arises from the Lewis basic nitrogen atoms in both the pyridine ring and the N-methylamino group.[1][2] These nitrogen atoms can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes.[1][2] This phenomenon, often referred to as catalyst poisoning, can halt the catalytic cycle.[2] Additionally, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, making the initial oxidative addition step of the catalytic cycle slower and more challenging.[1]
Q2: What are the most common side reactions observed during the cross-coupling of this compound?
A2: The most prevalent side reactions include:
-
Dehalogenation: The chloro group is replaced by a hydrogen atom, forming N-methylpyridin-3-amine. This can be caused by the palladium catalyst reacting with hydride sources in the reaction mixture, such as certain solvents or amine bases.[1]
-
Homocoupling: Self-coupling of the coupling partner (e.g., boronic acid in Suzuki coupling) can occur, leading to byproducts like biphenyls. This is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Protodeboronation (in Suzuki coupling): The boronic acid is replaced by a hydrogen atom before the cross-coupling can occur.
Q3: Which type of palladium catalyst and ligand is most effective for this substrate?
A3: For challenging substrates like this compound, highly active catalyst systems are required.[3] Standard catalysts like Pd(PPh₃)₄ may not be effective.[1] The use of bulky, electron-rich phosphine ligands is highly recommended.[2][3] Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[3] These ligands help to stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically hinder the coordination of the pyridine nitrogen to the metal center.[3] Using a well-defined palladium pre-catalyst can also ensure the efficient generation of the active catalytic species.[2]
Q4: How does the choice of base impact the reaction?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling where it activates the boronic acid.[3] The choice of base can significantly affect the reaction yield.[3] For challenging couplings, a strong base is often necessary.[3] Potassium phosphate (K₃PO₄) is frequently reported to be effective.[3] Other common bases include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[3] However, the optimal base is highly dependent on the specific substrates, catalyst, and solvent system.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of this compound.
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Poisoning | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos or SPhos.[2] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[2] 3. Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading can sometimes overcome partial inhibition. |
| Inactive Catalyst System | 1. Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ to bypass the need for in-situ reduction of a Pd(II) pre-catalyst.[1] 2. Ensure Anaerobic Conditions: Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1] |
| Low Reactivity of 2-Chloropyridine | 1. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Cl bond.[3] Monitor for byproduct formation at elevated temperatures. 2. Switch to a More Active Catalyst System: As mentioned above, employ specialized ligands designed for activating C-Cl bonds.[3] |
| Inappropriate Base or Solvent | 1. Screen Different Bases: If using a carbonate base, try a stronger base like K₃PO₄.[3] 2. Optimize Solvent: Ethereal solvents like 1,4-dioxane or THF are commonly used.[5] Aprotic polar solvents like DMF can also be considered, but be aware of potential side reactions. Avoid chlorinated solvents and pyridine as they can inhibit the reaction.[5] |
Issue 2: Significant Byproduct Formation
| Byproduct | Potential Cause | Troubleshooting Steps |
| Dehalogenation Product | Reaction with hydride sources.[1] | 1. Ensure Inert Atmosphere: Minimize potential sources of hydrogen.[1] 2. Choose a Suitable Solvent: Select a solvent less prone to acting as a hydride source.[1] 3. Optimize Base and Ligand: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[2] 4. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[2] |
| Homocoupling Product | Presence of oxygen or incomplete reduction of Pd(II) pre-catalyst.[1][3] | 1. Thoroughly Degas: Ensure the reaction mixture and solvent are free of oxygen.[3] 2. Use a Pd(0) Source: Employ a Pd(0) catalyst or an efficient pre-catalyst system to minimize Pd(II) species.[1][3] |
| Protodeboronation (Suzuki) | Degradation of the boronic acid. | 1. Use Stoichiometric Boronic Acid: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. 2. Switch to a More Stable Boron Reagent: Consider using a pinacol ester or a trifluoroborate salt of the boronic acid.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.[1] A small amount of degassed water can sometimes be beneficial.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A workflow for troubleshooting low conversion.
Catalyst Inhibition by this compound
Caption: Catalyst inhibition by substrate coordination.
General Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: 2-Chloropyridine Cross-Coupling Reactions
This technical support center provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with dehalogenation side reactions during cross-coupling experiments involving 2-chloropyridines.
Troubleshooting Guide
This section addresses specific issues related to the dehalogenation of 2-chloropyridines, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: I am observing a significant amount of the dehalogenated pyridine byproduct in my reaction. What is the primary cause?
Answer: The primary cause is hydrodehalogenation, a reductive side reaction where the chlorine atom on the pyridine ring is replaced by a hydrogen atom. This typically occurs when the palladium catalyst reacts with a hydride source in the reaction mixture.[1][2] The low reactivity of the C-Cl bond in 2-chloropyridines can make the desired cross-coupling reaction sluggish, allowing more time for this competing side reaction to occur.[3][4]
Question 2: How can I confirm that the byproduct I'm seeing is from dehalogenation?
Answer: The dehalogenated byproduct (the pyridine core without the chlorine) can be identified by its molecular weight using mass spectrometry (GC-MS or LC-MS).[1][3] You should look for a peak corresponding to the mass of your starting material minus the mass of a chlorine atom plus the mass of a hydrogen atom. The identity can be further confirmed by comparing its retention time to a known standard or by ¹H NMR analysis, where you would observe a new proton signal in the aromatic region where the chlorine atom was previously located.
Question 3: My primary side product is the dehalogenated pyridine. How can I adjust my catalyst system to prevent this?
Answer: The choice of catalyst and ligand is critical for activating the strong C-Cl bond and promoting the desired cross-coupling over dehalogenation.[4]
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for the less reactive 2-chloropyridines.[4]
-
Use Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as SPhos, XPhos, and RuPhos (Buchwald ligands), are highly effective.[3][4] Their steric bulk and electron-donating properties facilitate the oxidative addition step and can shield the palladium center from inhibitory coordination by the pyridine nitrogen.[3]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr have also shown high activity in these challenging couplings.[3][5]
Question 4: Can the base I'm using contribute to the dehalogenation side reaction? What are better alternatives?
Answer: Yes, the base can influence the extent of dehalogenation. Strong or nucleophilic bases can sometimes promote this side reaction.[6]
-
Screen Weaker, Non-Nucleophilic Bases: Inorganic bases are generally preferred. Consider switching to potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[3][4]
-
Ensure Anhydrous Conditions: Use an anhydrous grade of base and ensure it is handled under an inert atmosphere to minimize the presence of water, which can contribute to other side reactions like protodeboronation.[4]
Question 5: How do my solvent choice and reaction temperature affect the formation of the dehalogenated byproduct?
Answer: Both solvent and temperature are crucial parameters to control.
-
Solvent Choice: Certain solvents can act as hydride sources.[1] Always use anhydrous, degassed solvents.[4] Toluene and 1,4-dioxane are common choices, though some reports suggest toluene may be less prone to promoting dehalogenation than dioxane or DMF.[3][7]
-
Temperature Optimization: While higher temperatures (80-110 °C) are often needed to overcome the low reactivity of 2-chloropyridines, excessively high temperatures can accelerate side reactions.[3][4] If the desired coupling is proceeding, try lowering the temperature slightly.[3] Alternatively, microwave irradiation may improve reaction kinetics and favor the desired product.[7]
Frequently Asked Questions (FAQs)
Q1: Why are 2-chloropyridines so challenging to use in cross-coupling reactions? A1: There are two main reasons. First, the carbon-chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[3][4] Second, the nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst, forming inactive species and inhibiting its catalytic activity.[1][3]
Q2: Besides dehalogenation, what other common side reactions should I be aware of? A2: Two other common side reactions are protodeboronation, where the boronic acid group is replaced by a hydrogen atom, and homocoupling, where the boronic acid couples with itself.[1][3] Using boronic pinacol esters or trifluoroborate salts can reduce protodeboronation.[3] Ensuring a thoroughly degassed, oxygen-free environment helps to minimize homocoupling.[1][4]
Q3: Is it better to use a Pd(0) or Pd(II) precatalyst? A3: Both can be effective, but modern Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred. They are generally more stable to air and moisture, and they are designed to efficiently generate the active Pd(0) species in situ, which can lead to more reproducible results and lower catalyst loadings.
Q4: How critical is maintaining an inert atmosphere? A4: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive state.[4] This not only stops the desired reaction but can also lead to an increase in side products like homocoupling.[1] Reaction vessels should be flame-dried, and all reagents and solvents should be thoroughly degassed and handled under a positive pressure of an inert gas like argon or nitrogen.[4]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Challenging Chloroheterocycles This table summarizes the typical performance of various palladium catalysts in the coupling of chloroheterocycles, which can serve as a starting point for optimizing reactions with 2-chloropyridines. Higher yields generally indicate a lower prevalence of side reactions like dehalogenation.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%)[8] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 |
| Note: Yields are representative and can vary based on specific substrates and precise reaction conditions.[8] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki-Miyaura Coupling of a 2-Chloropyridine
This protocol incorporates best practices to suppress hydrodehalogenation and other side reactions.
-
Reagent Preparation: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).[8]
-
Inert Atmosphere Setup: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3][4]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe under a positive pressure of inert gas.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[3]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3] Purify the crude product by flash column chromatography on silica gel.
Protocol 2: GC-MS Analysis for Identification of Dehalogenation Byproduct
-
Sample Preparation: Take a small aliquot (~0.1 mL) from the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.
-
Analysis: Compare the mass spectra of the peaks in the chromatogram.
-
Starting Material: Look for the molecular ion peak corresponding to your 2-chloropyridine derivative. Note the characteristic isotopic pattern for a chlorine-containing compound.
-
Desired Product: Look for the molecular ion peak corresponding to the coupled product.
-
Dehalogenated Byproduct: Look for a molecular ion peak corresponding to the starting material where the chlorine atom has been replaced by a hydrogen atom. This peak will lack the chlorine isotope pattern.
-
Visualizations
Caption: Competing pathways: Suzuki coupling vs. hydrodehalogenation.
Caption: Troubleshooting workflow for dehalogenation in cross-coupling.
Caption: Key factors promoting dehalogenation over desired coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
minimizing homocoupling in Suzuki reactions of pyridyl halides
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during Suzuki-Miyaura cross-coupling of pyridyl halides.
Troubleshooting Guide
Issue: Significant formation of homocoupling byproduct is observed.
This guide provides a systematic approach to minimizing or eliminating the unwanted formation of symmetrical bipyridyls from the homocoupling of pyridylboronic acids.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is crucial to identify the potential source of the problem. The following workflow outlines a logical process for diagnosing and addressing common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions of pyridyl halides?
A1: Homocoupling of pyridylboronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0). Rigorous exclusion of oxygen is the most critical step to suppress this pathway.[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[2][3] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How does the choice of palladium source affect homocoupling?
A2: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an initial reduction step that might be partially fulfilled by homocoupling the boronic acid. If a Pd(II) precatalyst is used, ensuring conditions are suitable for its rapid reduction to Pd(0) is important. In some cases, the addition of a mild reducing agent can suppress homocoupling by minimizing the concentration of free Pd(II).[2]
Q3: Which ligands are recommended to minimize homocoupling with pyridyl halides?
A3: Bulky, electron-rich phosphine ligands are often effective in minimizing homocoupling.[4] These ligands can sterically hinder the formation of the di-boron-palladium intermediate required for homocoupling and promote the desired cross-coupling pathway. Examples of such ligands include SPhos and XPhos.[1][4]
Q4: What is the role of the base in homocoupling, and which bases are preferred?
A4: The base is essential for the transmetalation step in the Suzuki reaction.[5] However, very strong bases can sometimes promote side reactions. Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point.[1][5] It is also crucial that the base is anhydrous and finely ground to ensure its reactivity and availability.[1]
Q5: How do solvent and temperature influence homocoupling?
A5: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[6] While a small amount of water is often necessary to dissolve the base, excessive water can promote protodeboronation and potentially homocoupling. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can also help suppress side reactions like homocoupling.[4]
Q6: Can the quality of the pyridylboronic acid affect the extent of homocoupling?
A6: Yes, the purity of the boronic acid is critical.[7] Impurities can interfere with the catalytic cycle, potentially leading to increased side reactions, including homocoupling. Using high-purity boronic acids or converting them to more stable boronate esters (e.g., pinacol esters) can improve reaction outcomes.[3][7]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Pyridyl Halide | Boronic Acid | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) of Cross-Coupled Product | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 2 | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 88 | [1] |
| 3 | 2-Bromopyridine | Phenylboronic acid | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 82 | [1] |
| 4 | 2-Bromopyridine | Phenylboronic acid | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 91 | [1] |
Table 2: Influence of Ligand Choice on Reaction Outcome
| Entry | Pyridyl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane | 80 | Low | [4] |
| 2 | 4-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 80 | 95 | [4] |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | Variable | [8] |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | Cy₃P·HBF₄ (6) | K₂CO₃ | Dioxane/H₂O | Reflux | ~80 | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyridyl Halide with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Pyridyl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Dry Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the reaction vessel, add the pyridyl halide, boronic acid (or ester), base, and ligand under a positive pressure of inert gas.
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum followed by backfilling with inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst under a counterflow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Suzuki catalytic cycle and competing homocoupling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
choice of ligand for difficult cross-coupling of 2-chloro-N-methylpyridin-3-amine
Technical Support Center: Cross-Coupling of 2-chloro-N-methylpyridin-3-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the palladium-catalyzed cross-coupling of this compound. This substrate is known to be difficult due to the electron-rich nature of the pyridine ring, the presence of a coordinating amino group, and the inherent low reactivity of the C-Cl bond.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
The primary difficulties arise from a combination of electronic and steric factors:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult and often rate-limiting.[1]
-
Catalyst Inhibition: The pyridine ring nitrogen and the adjacent amino group are Lewis basic. They can coordinate to the palladium catalyst, forming inactive complexes and inhibiting its catalytic activity.[2] This is a known issue with aminopyridine substrates.[3][4]
-
Steric Hindrance: The N-methyl group, while not excessively large, adds some steric bulk near the reactive site, which can influence the approach of the catalyst and coupling partners.
Q2: My cross-coupling reaction is not working (low or no yield). What are the first things I should check?
When a reaction fails, a systematic evaluation of the components is crucial.[1]
-
Inert Atmosphere: Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed. Oxygen can deactivate the palladium catalyst.[1][5]
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[2] You will likely need a more active catalyst system featuring bulky, electron-rich ligands.
-
Base Selection: The choice of base is critical. It must be strong enough to participate in the catalytic cycle (e.g., activate the boronic acid in Suzuki coupling) but not so nucleophilic that it leads to side reactions.
-
Temperature: The reaction may require higher temperatures (80-120 °C) to overcome the activation energy for the C-Cl bond cleavage.[5]
Q3: What are common side products and how can I minimize them?
-
Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. To minimize this, use anhydrous solvents, ensure your base is not excessively wet, or consider using more stable boronic esters (e.g., pinacol esters).[1]
-
Homocoupling: The self-coupling of your starting materials (e.g., boronic acid with itself) can be promoted by oxygen or inefficient catalyst activation. Ensure the reaction is thoroughly degassed and consider using a Pd(0) source directly or a precatalyst that is efficiently reduced.[2][5]
-
Reductive Dehalogenation: The chloro-group can be replaced by a hydrogen atom. This can occur if there are hydride sources in the reaction mixture. Using an inert atmosphere and appropriate solvents can help mitigate this.[2]
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction. For this compound, success hinges on using a highly active catalyst system.
Ligand & Catalyst Selection
Bulky, electron-rich phosphine ligands are highly recommended as they promote the difficult oxidative addition step and stabilize the catalyst.[5][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]
| Ligand Family | Specific Ligands | Key Advantages |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly effective for heteroaryl chlorides due to steric bulk and electron-rich nature.[1] Promotes the formation of the active monoligated palladium(0) species.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that are highly effective at activating C-Cl bonds and can offer greater catalyst stability.[1][5] |
| Other Phosphines | P(t-Bu)₃, PCy₃ | Electron-rich and bulky alkylphosphines that can enhance catalyst reactivity for less reactive substrates.[6] |
Recommended Reaction Conditions
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precatalysts that form the active Pd(0) species in situ. |
| Ligand | XPhos, SPhos | Proven to be highly effective for challenging aminopyridine substrates.[1][4] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic inorganic bases are often most effective.[1][5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often optimal for solubility and reactivity.[1] |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to facilitate the C-Cl bond activation.[5] |
Detailed Experimental Protocol (General)
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and K₃PO₄ (2.0 - 3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[2]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, with ~10% v/v degassed water) via syringe.[2]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Troubleshooting Guide 2: Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between the aryl chloride and a primary or secondary amine. The substrate itself contains an amine, so this reaction would be used to couple it with another amine, potentially leading to di-amino pyridine structures.
Ligand & Catalyst Selection
Similar to Suzuki coupling, sterically hindered and electron-rich ligands are essential. The choice of ligand can depend on the nature of the amine being coupled (primary, secondary, aryl, alkyl).
| Ligand | Amine Type | Key Advantages |
| BrettPhos | Primary Amines/Anilines | Identified as an outstanding catalyst system for coupling with primary amines on 3-halo-2-aminopyridines.[3][7] |
| RuPhos | Secondary Amines | Shows excellent performance for coupling secondary amines to the 3-position of 2-aminopyridines.[3][7] |
| Josiphos Ligands | Various Amines | Bidentate ligands that can be effective in preventing catalyst deactivation. |
Recommended Reaction Conditions
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Precatalysts | Precatalysts (e.g., BrettPhos Pd G3) can offer improved stability and activity. |
| Ligand | BrettPhos, RuPhos | Selected based on the amine coupling partner. |
| Base | LiHMDS, NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[3][8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. |
| Temperature | 80 - 110 °C | Heating is generally required. |
Detailed Experimental Protocol (General)
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), ligand (1.5-3 mol%), and base (e.g., LiHMDS, 1.5-2.0 equiv) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene).[9]
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol.
Troubleshooting Guide 3: Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[10]
Ligand & Catalyst Selection
While traditional catalysts like Pd(PPh₃)₄ can be used, more electron-rich and bulky phosphine ligands can improve efficiency, especially for a challenging substrate like an aryl chloride.[11]
| Catalyst System | Key Considerations |
| Pd(PPh₃)₄ / CuI | The classical catalyst system. May require higher temperatures and catalyst loadings for this substrate.[10] |
| Pd(OAc)₂ / XPhos / CuI | Using a more electron-rich ligand can facilitate the oxidative addition and improve yields under milder conditions. |
| Copper-Free Systems | Requires a highly active palladium/ligand system and a suitable base (e.g., an amine that also acts as solvent).[11][12] |
Recommended Reaction Conditions
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Common and effective palladium sources.[10] |
| Copper Source | CuI (1-5 mol%) | Acts as a co-catalyst to form the copper acetylide intermediate, increasing reaction rate.[10] |
| Ligand | PPh₃ or bulky phosphines | PPh₃ is standard, but more advanced ligands may be beneficial.[13] |
| Base | Et₃N, i-Pr₂NH | An amine base is required to neutralize the HX byproduct and often serves as the solvent.[10] |
| Solvent | Amine base, DMF, THF | The choice depends on the specific reaction variant. |
| Temperature | Room Temp to 100 °C | Conditions can range from mild to heated depending on substrate reactivity.[13] |
Detailed Experimental Protocol (General)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).[13]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent/Solvent Addition: Add degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C).
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol, typically filtering through celite first to remove inorganic salts.
Visual Troubleshooting and Workflow Diagrams
Caption: A troubleshooting workflow for a failing cross-coupling reaction.
Caption: A decision tree for ligand selection based on reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Synthesis of 2-chloro-N-methylpyridin-3-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-chloro-N-methylpyridin-3-amine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.
Issue 1: Low Yield in the Chlorination of 3-Aminopyridine
Q1: My chlorination of 3-aminopyridine to 2-chloro-3-aminopyridine is resulting in a low yield and a mixture of products. What are the likely causes and how can I improve this step?
A1: Low yields in the chlorination of 3-aminopyridine are often due to over-chlorination and side reactions. The primary challenge is to selectively introduce a single chlorine atom at the C2 position.
Common Causes:
-
Over-chlorination: The reaction can lead to the formation of di- and tri-chlorinated pyridines, which are difficult to separate from the desired product.[1]
-
High Reaction Temperature: Elevated temperatures can increase the rate of reaction but also promote the formation of unwanted byproducts.[1]
-
Incorrect Stoichiometry of Reagents: An excess of the chlorinating agent will inevitably lead to over-chlorination.
Troubleshooting Steps & Optimization:
-
Control Reaction Temperature: Maintain a low and controlled temperature (e.g., 15-50°C) to minimize over-chlorination.[1]
-
Use a Catalyst: The use of a catalyst, such as a chloride of iron, nickel, or copper, can improve the reaction rate at lower temperatures, thus enhancing selectivity.[1]
-
Monitor Chlorine Addition: Carefully control the addition of the chlorinating agent (e.g., chlorine gas). The reaction can be monitored for the absorption of chlorine, and the addition should be stopped once the required amount has been consumed.[1]
-
Optimize Solvent and Acid Concentration: The reaction is typically carried out in an aqueous solution of hydrochloric acid. The concentration of both the 3-aminopyridine and the acid can influence the reaction outcome.
Issue 2: Poor Selectivity in the N-methylation of 2-chloro-3-aminopyridine
Q2: I am attempting to N-methylate 2-chloro-3-aminopyridine, but I am observing a mixture of unreacted starting material, the desired N-methyl product, and N,N-dimethylated byproduct. How can I improve the selectivity for mono-methylation?
A2: Achieving selective mono-N-methylation of primary amines is a common challenge due to the fact that the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-methylation. For a substrate like 2-chloro-3-aminopyridine, there is the additional challenge of potential side reactions involving the chloro-substituent.
Common Causes:
-
Over-alkylation: The primary reason for a mixture of products is the further methylation of the desired mono-methylated product.
-
Reaction with the Chloro Substituent: The 2-chloro position on the pyridine ring is activated towards nucleophilic attack, which can be a competing reaction pathway, although typically N-alkylation is kinetically favored under most conditions.
-
Steric Hindrance: While the 2-chloro group provides some steric hindrance, it may not be sufficient to prevent di-methylation.
Troubleshooting Steps & Optimization:
-
Choice of Methylating Agent: The choice of methylating agent is crucial.
-
Formaldehyde/Reducing Agent: A common and often selective method is reductive amination using formaldehyde and a reducing agent like sodium borohydride. This method generally provides good yields for mono-methylation.
-
Methyl Iodide: While a common methylating agent, it can be highly reactive and lead to over-methylation. Using it in stoichiometric amounts or slightly less can help, but selectivity can be poor.
-
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use of a slight excess of the amine substrate relative to the methylating agent can favor mono-alkylation.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed can help minimize the formation of the di-methylated product.
-
Use of a Heterogeneous Catalyst: Certain heterogeneous catalysts have been shown to provide high selectivity for N-monoalkylation of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-chloro-3-aminopyridine?
A1: There are several common synthetic routes:
-
Direct Chlorination of 3-Aminopyridine: This is a common method but can suffer from over-chlorination.[1]
-
From 2-Pyridone: This multi-step synthesis involves nitration, N-alkylation for protection, chlorination, and subsequent reduction. This route can offer high selectivity and yield.
Q2: What are the recommended conditions for the N-methylation of 2-chloro-3-aminopyridine?
A2: A widely used and effective method is reductive amination. A general protocol involves reacting 2-chloro-3-aminopyridine with formaldehyde in a suitable solvent like methanol, followed by reduction with sodium borohydride at a controlled temperature (e.g., 0°C to room temperature).
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved by:
-
Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Q4: What analytical techniques are suitable for monitoring the reaction progress?
A4:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the components of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring reaction progress and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.
Data Presentation
Table 1: Comparison of Chlorination Methods for 3-Aminopyridine
| Method | Chlorinating Agent | Catalyst | Temperature (°C) | Reported Yield | Key Observations | Reference |
| Hydrogen Peroxide/HCl | H₂O₂/HCl | None | 70-80 | ~54% | Prone to over-chlorination in large batches. | [1] |
| Gaseous Chlorine/HCl | Cl₂/HCl | Ferric Chloride | 15-50 | 70-75% | Better control and higher yield, less over-chlorination. | [1] |
Table 2: N-Alkylation of Amines - A Comparison of Methods
| Method | Alkylating Agent | Reducing Agent/Base | Solvent | Temperature (°C) | Selectivity | Reference |
| Reductive Amination | Formaldehyde | Sodium Borohydride | Methanol | 0 - Room Temp. | Generally good for mono-alkylation | General Method |
| Direct Alkylation | Methyl Iodide | Base (e.g., K₂CO₃) | Acetonitrile | Varies | Prone to over-alkylation | General Method |
| Heterogeneous Catalysis | Varies | - | Varies | 100-500 | High for mono-alkylation | Patent Literature |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-3-aminopyridine via Catalytic Chlorination
This protocol is adapted from the process described in US Patent 3,838,136.[1]
-
Prepare a 25-45% aqueous solution of 1 molar part of 3-aminopyridine containing 3 to 4 molar parts of hydrogen chloride.
-
Add a catalyst, such as ferric chloride, in an amount of 1 to 8% by weight based on the amount of 3-aminopyridine used.
-
Cool the stirred solution to a temperature between 15-50°C.
-
Introduce chlorine gas into the solution while maintaining the temperature.
-
Monitor the reaction and stop the chlorine gas flow when the required amount has been absorbed.
-
Work-up the reaction mixture by adding a solution of sodium bisulfite, followed by neutralization with a base (e.g., sodium hydroxide) at low temperature.
-
Isolate the crystalline 2-chloro-3-aminopyridine product by filtration.
Protocol 2: N-methylation of 2-chloro-3-aminopyridine via Reductive Amination
This is a general protocol that can be optimized for the specific substrate.
-
Dissolve 2-chloro-3-aminopyridine (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add an aqueous solution of formaldehyde (1-1.2 equivalents) dropwise to the stirred solution.
-
Continue stirring at 0°C for 1-2 hours.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 2-chloro-N-methylpyridin-3-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-chloro-N-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most prevalent and effective methods for the purification of this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile, the scale of the reaction, and the desired final purity. Liquid-liquid extraction is also a crucial step during the initial work-up to remove inorganic salts and highly polar impurities.[1]
Q2: What are the typical physical properties of pure this compound?
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) |
| This compound | 142.59 | 250.7 at 760 mmHg[2] | 1.25[2] | Not available |
| 3-Amino-2-chloro-4-methylpyridine | 142.59 | Not available | Not available | 62-64[3] |
| 3-Amino-2-chloropyridine | 128.56 | 130-134 (12.8 mmHg)[4] | Not available | 76-78[4] |
Q3: What are the likely impurities I might encounter?
Impurities largely depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as 2,3-dichloropyridine or N-methyl-3-aminopyridine.
-
Reagents: Excess reagents used in the synthesis.
-
Over-chlorinated By-products: Dichloro-derivatives can form if chlorination conditions are too harsh or prolonged.[5]
-
Positional Isomers: Depending on the regioselectivity of the synthesis.
-
Hydrolysis Products: Formation of 2-hydroxy-N-methylpyridin-3-amine if water is present under certain conditions.
Q4: How can I assess the purity of my final product?
Purity should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[1]
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Troubleshooting Guides
Recrystallization Issues
Q: My product is not crystallizing from the solution. What can I do? A:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution.
-
Increase Concentration: Slowly evaporate some of the solvent to increase the saturation of the compound.
-
Cool Slowly: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can lead to oiling out rather than crystallization. If it has already been cooled quickly, try reheating to dissolve everything and then cool it down slowly.
-
Re-evaluate Solvent System: The chosen solvent may be too good. For a two-solvent system, carefully add more of the "poor" solvent (anti-solvent) dropwise to the warm solution until it just becomes turbid, then add a drop of the "good" solvent to clarify before cooling.
Q: The yield after recrystallization is very low. How can I improve it? A:
-
Minimize Hot Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved when cooled.
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.
-
Prevent Premature Crystallization: During a hot filtration step (if performed), pre-heat the funnel and filter paper to prevent the product from crystallizing out prematurely.
-
Solvent Choice: The solubility profile in the chosen solvent might not be ideal. The compound should be sparingly soluble at low temperatures. Test different solvents on a small scale first.
Flash Column Chromatography Issues
Q: My compound is streaking/tailing badly on the silica gel column. How can I fix this? A: This is a common issue with basic amines on acidic silica gel. The interaction between the amine and the acidic silanol groups causes poor chromatography.
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a competing base like triethylamine or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N).[6] This neutralizes the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using an amine-functionalized silica column (KP-NH) or alumina (neutral or basic).
-
Switch to Reverse-Phase: Reverse-phase chromatography using a C18 column with a mobile phase buffered at a high pH can effectively purify basic amines by keeping them in their neutral, free-base form.[6]
Q: I am not getting good separation between my product and a close-running impurity. What should I try? A:
-
Optimize the Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol.
-
Shallow the Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound to increase the resolution between peaks.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) instead of loading it as a concentrated solution (wet loading). This often results in a sharper band and better separation.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
-
Solvent Selection: On a small scale, test solvent pairs. A good pair consists of a "good" solvent where the compound is soluble (e.g., acetone, ethyl acetate, or ethanol) and a "poor" solvent where it is insoluble (e.g., n-hexane, water). The two solvents must be miscible.[7] Hexane/ethyl acetate is a common starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography (with Basic Modifier)
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Eluent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate. Add 0.5-1% triethylamine (Et₃N) to the prepared eluent mixture to prevent tailing.
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates. A suitable Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent (with Et₃N).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the top of the column.
-
Elution: Run the column using the selected eluent system. If separation is difficult, a shallow gradient (e.g., starting with 5% Ethyl Acetate in Hexane and gradually increasing to 20%) can be used.
-
Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.
Visual Workflows
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for amine streaking in column chromatography.
References
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]
- 5. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Reactions Involving 2-chloro-N-methylpyridin-3-amine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up of chemical reactions involving 2-chloro-N-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound and its precursors?
A1: The primary safety concerns during scale-up are managing highly exothermic reactions, handling hazardous reagents, and preventing runaway scenarios.[1][2] Chlorination and N-methylation steps can release significant heat, and reagents like phosphorus oxychloride, phosgene, and certain alkylating agents are corrosive and toxic.[2][3][4] Furthermore, some nitrogen-containing synthons, such as hydrazine or hydroxylamine, can be explosive or decompose violently.[5] Continuous flow chemistry is often recommended as an inherently safer alternative for managing highly exothermic or hazardous processes at scale.[1]
Q2: Why is temperature control a critical challenge during the scale-up of pyridine syntheses?
A2: Temperature control is critical because many reactions, particularly chlorination and nitration, are highly exothermic.[6][7] As the reaction volume increases, the surface-area-to-volume ratio decreases, which significantly reduces the efficiency of heat dissipation.[8] This can lead to localized hotspots, increased formation of byproducts, and a risk of thermal runaway.[1][9] Effective management strategies include slow, controlled addition of reagents, efficient cooling systems (like cryostats), and running the reaction at a lower concentration to help dissipate heat more effectively.[1][6]
Q3: What are the most effective methods for purifying this compound on a large scale?
A3: Due to the basic nature of the pyridine ring, large-scale purification can be challenging. The most common and effective methods include:
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to protonate the amine and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity on a large scale.[1]
-
Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[1]
Q4: How can the formation of isomers and other byproducts be minimized during scale-up?
A4: Minimizing byproduct formation requires precise control over reaction parameters. Key strategies include:
-
Controlled Reagent Addition: Adding reagents slowly and below the surface of the reaction mixture helps maintain a homogenous concentration and temperature, preventing localized high concentrations that can lead to side reactions.[2][6]
-
Maintain Low Temperatures: Running the reaction at the lowest effective temperature slows the rate of side reactions, which often have a higher activation energy than the desired reaction.[2]
-
Use High-Purity Starting Materials: Impurities in reagents can act as catalysts for unwanted side reactions, leading to lower yields and complex purification profiles.[6]
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) prevents side reactions involving atmospheric moisture and oxygen.[2]
Troubleshooting Guide
Issue 1: Poor or Stalled Reaction Conversion at Scale
Question: My reaction works well at the lab scale (1-10g), but the conversion is low or stalls completely at the pilot scale (1kg+). What are the potential causes?
Answer: This is a common scale-up challenge often related to mass and heat transfer limitations.
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Mixing | Evaluate and optimize the agitator type, speed, and position. Ensure baffles are used in the reactor to prevent vortexing and promote turnover. | On a larger scale, it is more difficult to achieve uniform mixing. Poorly mixed regions can have incorrect stoichiometry or temperature, leading to stalled reactions or byproduct formation. |
| Poor Heat Transfer | Implement controlled, slow addition of the limiting reagent.[8] Ensure the reactor's cooling system is adequate for the reaction's exotherm. Consider using a more dilute solution to improve heat dissipation.[1] | Inefficient heat removal can cause the bulk temperature to rise, potentially degrading reagents or products and altering the reaction pathway. |
| Reagent/Catalyst Stability | Perform stability tests on key reagents and catalysts under the planned reaction conditions and timescale. For moisture-sensitive reagents, ensure rigorous anhydrous conditions.[8] | Some reagents or catalysts may degrade over the longer addition and reaction times typical of large-scale operations. |
| Incorrect Stoichiometry | Double-check all calculations for scaling up. If adding a solid, ensure it is fully dissolved or effectively slurried to avoid clumps that react slowly. | Simple calculation errors can occur. Solids that are not properly dispersed have a much lower effective surface area for reaction. |
Issue 2: Uncontrolled Exotherm and Temperature Spikes
Question: During the chlorination step, I'm observing a dangerous temperature spike that the cooling jacket cannot control. How can this be mitigated?
Answer: An uncontrolled exotherm is a serious safety hazard indicating that heat is being generated faster than it is being removed. Immediate action and process redesign are required.
| Mitigation Strategy | Implementation Details | Rationale |
| Slow Reagent Addition | Use a dosing pump for a slow, continuous, and verifiable addition rate of the most reactive component.[1][6] | This is the most critical control parameter. Slowing the addition rate directly limits the rate of heat generation to match the reactor's cooling capacity.[8] |
| Dilution | Increase the solvent volume. | A larger solvent volume provides a greater heat sink, allowing the reaction mass to absorb more energy with a smaller temperature increase.[1] |
| Efficient Cooling | Use a lower temperature coolant in the reactor jacket or consider an external heat exchanger loop for highly energetic reactions. | This increases the temperature differential (ΔT) between the reaction and the coolant, improving the rate of heat removal. |
| Process Hazard Analysis | Before scaling up, perform calorimetric studies (e.g., Differential Scanning Calorimetry or Reaction Calorimetry) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). | This data is essential for designing a safe process and ensuring the cooling system is adequate to handle the heat load.[8] |
| Consider Flow Chemistry | For extremely hazardous or exothermic reactions, transitioning to a continuous flow reactor offers superior heat and mass transfer, minimizing the volume of hazardous material present at any one time.[1][9] | Flow reactors have a very high surface-area-to-volume ratio, enabling near-instantaneous cooling and precise temperature control.[1] |
Experimental Protocols
Protocol 1: General Method for Large-Scale Acid-Base Extraction of a Pyridine Derivative
This protocol provides a general guideline for the purification of a basic compound like this compound from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture or residue in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel or appropriately equipped reactor. Add a 1M aqueous hydrochloric acid (HCl) solution and agitate thoroughly. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product as a salt) into a clean vessel. The organic layer, containing non-basic impurities, can be discarded or processed further if needed.
-
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 50% NaOH solution or solid NaHCO₃) with stirring until the pH is >10. The free-base product will either precipitate as a solid or form an oil.
-
Re-extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1][2]
Protocol 2: Key Steps for a Scaled-Up Chlorination Reaction (Illustrative)
This protocol outlines critical steps for converting a pyridone intermediate to a 2-chloropyridine using a chlorinating agent like POCl₃.
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen). Equip the reactor with a powerful overhead stirrer, a temperature probe, a reflux condenser, and a pressure-equalizing dropping funnel for reagent addition.
-
Charge and Cool: Charge the pyridone precursor and any solvent to the reactor. Begin agitation and cool the mixture to the desired initial temperature (e.g., 0-10 °C).[10]
-
Controlled Addition: Slowly add the chlorinating agent (e.g., POCl₃) via the dropping funnel over several hours.[4] Carefully monitor the internal temperature and adjust the addition rate to maintain the target temperature range.
-
Reaction and Monitoring: After the addition is complete, slowly warm the reaction to the desired temperature (e.g., reflux) and hold for the required time.[4] Monitor the reaction's progress by taking samples for analysis (e.g., TLC, LC-MS).
-
Quenching: After completion, cool the reaction mixture. Crucially, the quench must be performed with extreme care. A common procedure is to slowly and carefully add the reaction mixture to a separate vessel containing ice and water, or to slowly add ice to the reactor. This step is highly exothermic and releases HCl gas, requiring excellent ventilation and cooling.
-
Work-up: Proceed with neutralization and extraction as described in the purification protocol.
Visualizations
References
- 1. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloropyridines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-chloropyridines, with a specific focus on the critical role of the base.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: My reaction with a 2-chloropyridine shows low to no conversion. What are the most common causes?
Low or no conversion is a frequent challenge, primarily because the C-Cl bond of an aryl chloride is less reactive than corresponding C-Br or C-I bonds.[1][2] The oxidative addition of the 2-chloropyridine to the palladium(0) complex is often the rate-limiting step.[1]
Table 1: Troubleshooting Low Conversion
| Probable Cause | Recommended Solution |
| Suboptimal Base Selection | For unactivated or challenging 2-chloropyridines, a strong, non-nucleophilic base is typically required.[1] Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these couplings.[1] If your substrate is sensitive to strong bases, weaker options like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely necessitate a more active catalyst system and higher temperatures.[1] |
| Catalyst System Inactivity | Palladium Source: Use a reliable palladium precatalyst (e.g., G3 or G4 palladacycles) for more efficient formation of the active Pd(0) species.[1] Pd(OAc)₂ can be less reliable.[1][2] Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are essential for activating C-Cl bonds.[1] Catalyst Loading: For difficult couplings, consider increasing the catalyst loading from 1-2 mol% up to 5 mol%.[1] |
| Inadequate Reaction Conditions | Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to drive the difficult oxidative addition step.[1][3] Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1][3] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Solvent Purity: Use dry, degassed solvents such as toluene or 1,4-dioxane.[1] |
| Reagent Insolubility | If the base or other reagents are not dissolving, reaction performance will be poor.[1][4] For poorly soluble inorganic bases like Cs₂CO₃ or K₃PO₄, consider a more polar solvent like DMF or ensure vigorous stirring, as these dense bases can settle.[1][4] |
Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the 2-chloropyridine is reduced instead of aminated.[1][5] This can occur when the desired reductive elimination is slow, allowing competing pathways to dominate.[5]
Strategies to Minimize Hydrodehalogenation:
-
Base Purity and Choice : Ensure the base is anhydrous and high-purity.[1] Traces of moisture or hydroxide in NaOtBu can worsen the problem.[1] In some cases, switching to a weaker or less sterically hindered base can reduce this side reaction.[6]
-
Ligand Selection : The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands may be beneficial.[6]
-
Anhydrous Conditions : Ensure all reagents and solvents are scrupulously dried, as trace water can be a proton source for hydrodehalogenation.[1]
-
Amine Stoichiometry : Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help favor the desired C-N bond formation.[1]
Q3: My 2-chloropyridine substrate has a base-sensitive functional group (e.g., an ester). Which base should I use?
Strong bases like NaOtBu can be incompatible with sensitive functional groups, leading to decomposition or side reactions.[4][7] In these cases, weaker inorganic bases are recommended.
-
Weaker Base Options : Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer excellent functional group tolerance.[4][7]
-
Reaction Adjustments : When using weaker bases, you may need to compensate for the slower reaction rate by using a more active catalyst/ligand system, increasing the reaction temperature, or extending the reaction time.[1][7] Cs₂CO₃ often provides the highest reaction rate among weak bases and has good solubility in some polar solvents.[4][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Buchwald-Hartwig catalytic cycle?
The base is essential for deprotonating the amine-palladium complex that forms after the amine coordinates to the palladium center.[9] This deprotonation generates the key palladium-amido intermediate, which is necessary for the final reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][9][10]
Caption: Role of the base in the catalytic cycle.
Q2: How do I select the optimal base for the amination of 2-chloropyridines?
The choice depends on the reactivity of your specific 2-chloropyridine and the presence of other functional groups.
Table 2: Comparison of Common Bases for Amination of 2-Chloropyridines
| Base | Type | Key Advantages | Key Disadvantages | Best For... |
| NaOtBu | Strong Alkoxide | Permits the highest reaction rates and lowest catalyst loadings.[7] Generally the most effective for unactivated chlorides.[1] | Incompatible with many base-sensitive functional groups (e.g., esters, nitro groups).[6][7] Can promote side reactions if impure.[1] | General-purpose coupling of non-functionalized or robust 2-chloropyridines. |
| Cs₂CO₃ | Weak Inorganic | Excellent functional group tolerance.[7] Often the most effective of the weak bases.[8] Good solubility in some polar solvents.[4] | More expensive.[7] Can be difficult to stir on a large scale due to its density.[4][7] Requires higher temperatures/catalyst loading.[1] | Substrates with base-sensitive functional groups. |
| K₃PO₄ / K₂CO₃ | Weak Inorganic | Excellent functional group tolerance and very low cost.[7] Often efficient for arylating amides.[7] | Can require higher catalyst loadings and longer reaction times.[7] Poor solubility in non-polar solvents like toluene.[1] | Economical scale-up reactions with base-sensitive substrates. |
| LHMDS | Strong Amide | Allows for the use of substrates with protic functional groups (e.g., free -OH).[7] Useful for low-temperature aminations.[7] | The solid base is air-sensitive.[7] Can be incompatible with some functional groups at elevated temperatures.[7] | Specialized applications involving substrates with protic functional groups. |
Q3: What are the visual indicators of a failed or failing reaction?
A healthy Buchwald-Hartwig reaction is typically a homogeneous, colored solution.[3] Signs of trouble include:
-
Formation of Palladium Black : A fine black precipitate indicates that the palladium catalyst has decomposed and fallen out of the catalytic cycle.[3]
-
No Color Change : If the mixture remains colorless, it may indicate the active catalyst has not formed.[3]
-
Reaction Stalls : If reaction monitoring (e.g., by TLC or LC-MS) shows initial product formation that then stops, it suggests the catalyst has lost activity over time.[3]
Data Presentation
The following table presents hypothetical data to illustrate a typical optimization workflow for the effect of the base on a challenging 2-chloropyridine amination.
Table 3: Hypothetical Optimization of Base for the Coupling of 2-Chloropyridine and Morpholine
| Entry | Base (1.4 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | K₂CO₃ | Toluene | 100 | 24 | <5 | Low conversion, insoluble base. |
| 2 | K₃PO₄ | Dioxane | 100 | 24 | 15 | Slight improvement, still low conversion. |
| 3 | Cs₂CO₃ | Dioxane | 100 | 18 | 65 | Good conversion, clean reaction. |
| 4 | NaOtBu | Toluene | 100 | 12 | 92 | High conversion, rapid reaction. |
| 5 | LHMDS | THF | 80 | 12 | 88 | High conversion, useful for lower temp. |
Conditions: 2-chloropyridine (1.0 mmol), morpholine (1.2 mmol), Pd precatalyst (2 mol%), Ligand (4 mol%), Solvent (5 mL). This is representative data to illustrate an optimization workflow.[3]
Experimental Protocols & Workflows
General Protocol for Buchwald-Hartwig Amination of a 2-Chloropyridine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup : To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-2x the Pd amount), and the base (e.g., 1.4 equivalents of NaOtBu or 2.0 equivalents of Cs₂CO₃).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition : Under the inert atmosphere, add the 2-chloropyridine (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1-0.2 M concentration) via syringe.
-
Reaction Execution : Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Troubleshooting Workflow
If your reaction is not performing as expected, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 2-Chloropyridines vs. 2-Bromopyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. The choice of halide in the pyridine core, specifically between a 2-chloro and a 2-bromo substituent, significantly impacts reactivity, reaction conditions, and cost-effectiveness. This guide provides an objective comparison of their performance in Suzuki coupling, supported by experimental data and detailed protocols.
Reactivity and Mechanistic Considerations
The fundamental difference in reactivity between 2-chloropyridines and 2-bromopyridines in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is stronger (approximately 339 kJ/mol) than the C-Br bond (approximately 276 kJ/mol).[1] This difference has a direct consequence on the rate-determining step of the catalytic cycle: the oxidative addition of the halopyridine to the palladium(0) catalyst.[1] The weaker C-Br bond undergoes oxidative addition more readily, allowing for milder reaction conditions and faster reaction times compared to the more robust C-Cl bond.[1]
For 2-chloropyridines, the higher activation energy of the C-Cl bond cleavage necessitates the use of more sophisticated and electron-rich ligands to facilitate the oxidative addition step.[2] These ligands enhance the electron density on the palladium center, promoting its insertion into the C-Cl bond.
Performance Comparison in Suzuki Coupling
The following table summarizes representative experimental data for the Suzuki coupling of 2-chloro- and 2-bromopyridines with various boronic acids. It is important to note that reaction conditions are often optimized for each substrate, reflecting the inherent differences in their reactivity.
| Halopyridine | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | 80 °C / 1-4 h | 96 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90-100 °C / 12-24 h | 75 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100-110 °C / 12-24 h | Good to Excellent |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 °C / 18 h | Good to Excellent |
| 2-Chloropyridine | Arylboronic acid | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 °C / 2-8 h | Good to Excellent |
Note: "Good to Excellent" yields are indicated where specific quantitative data was not available in the cited sources. The data is compiled from various sources and direct comparison should be made with consideration of the differing reaction conditions.
Experimental Protocols
Protocol 1: Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid
This protocol is a general procedure for the Suzuki coupling of a 2-bromopyridine derivative.
Materials:
-
2-Bromopyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Oven-dried reaction vessel with septum
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add the 2-bromopyridine, arylboronic acid, potassium phosphate, and Pd(PPh₃)₄.[3]
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.[3]
-
Add the 1,4-dioxane and deionized water via syringe.[3]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[3]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Chloropyridine with an Arylboronic Acid
This protocol employs a more active catalyst system required for the less reactive 2-chloropyridine.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (degassed)
-
Water (degassed)
-
Dry round-bottom flask with reflux condenser
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To the dry round-bottom flask, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.[4]
-
Seal the flask and evacuate and backfill with an inert gas three times.[4]
-
Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand.[4]
-
Add the degassed toluene and water via syringe.[4]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.[4]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.[4]
Visualizing the Suzuki Coupling Pathway
The following diagrams illustrate the key stages of the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized workflow for Suzuki-Miyaura coupling.
Conclusion
References
Reactivity Showdown: 2-Chloro-N-methylpyridin-3-amine vs. 2-Bromo-N-methylpyridin-3-amine in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is paramount. Halogenated pyridines, in particular, serve as versatile building blocks, offering a reactive handle for various cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-chloro-N-methylpyridin-3-amine and 2-bromo-N-methylpyridin-3-amine. The selection of the appropriate halo-pyridine can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This comparison is supported by established chemical principles and illustrative experimental data from analogous systems.
General Reactivity Principles
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker C-X bond facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions.
Consequently, 2-bromo-N-methylpyridin-3-amine is anticipated to be more reactive than its chloro-analog. The weaker carbon-bromine bond is more susceptible to cleavage by the palladium catalyst compared to the stronger carbon-chlorine bond.[3][4] This enhanced reactivity often translates to higher yields, shorter reaction times, and the ability to use a broader range of catalysts and conditions.[4] Conversely, the activation of the C-Cl bond in this compound typically requires more specialized and highly active catalytic systems, such as those employing bulky, electron-rich phosphine ligands.[4][5]
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The reactivity difference between the chloro and bromo pyridines is particularly evident in this transformation.
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Bromo-N-methylpyridin-3-amine | Rationale |
| Typical Catalyst System | Requires highly active catalysts (e.g., Pd₂(dba)₃ with SPhos or XPhos ligands)[5] | Standard Pd catalysts are often effective (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[4] | The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to facilitate oxidative addition.[4] |
| Typical Reaction Temperature | Moderate to high heat (e.g., 100-120 °C)[4] | Room temperature to moderate heat (e.g., 80-100 °C)[4] | The higher activation energy for C-Cl bond cleavage requires more thermal energy. |
| Expected Reaction Time | Generally longer | Generally shorter | Faster oxidative addition leads to a more rapid catalytic turnover. |
| Anticipated Yield | Moderate to Good | Good to Excellent | More efficient C-Br bond activation often leads to higher product conversion. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile tool for the synthesis of arylamines. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally the more reactive partner.
Table 2: Illustrative Comparison for Buchwald-Hartwig Amination
| Parameter | This compound | 2-Bromo-N-methylpyridin-3-amine | Rationale |
| Typical Catalyst System | Often requires specialized ligands (e.g., RuPhos, BrettPhos)[6] | A broader range of ligands can be effective (e.g., BINAP, Xantphos)[7][8] | The less reactive C-Cl bond requires more sophisticated ligands to achieve efficient coupling. |
| Typical Base | Stronger bases may be required (e.g., LiHMDS, K₃PO₄)[6][9] | Common bases are often sufficient (e.g., NaOtBu, Cs₂CO₃)[8] | To facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle with a less reactive substrate. |
| Typical Reaction Temperature | 80-110 °C | 80-100 °C | Milder conditions are often sufficient for the more reactive bromo-derivative. |
| Anticipated Yield | Moderate to Good | Good to Excellent | The higher reactivity of the C-Br bond generally leads to more complete reactions. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and desired products.
General Protocol for Suzuki-Miyaura Coupling of a Halopyridine
Materials:
-
2-Halo-N-methylpyridin-3-amine (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃/SPhos, 1-2 mol%)[5]
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents)[5]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[10]
-
Water (optional, can be beneficial in some cases)
Procedure:
-
To an oven-dried reaction vessel, add the 2-halo-N-methylpyridin-3-amine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Halopyridine
Materials:
-
2-Halo-N-methylpyridin-3-amine (1.0 equivalent)
-
Amine (1.2-1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)[8]
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 1.5-10 mol%)[8]
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equivalents)[8]
-
Anhydrous solvent (e.g., toluene, dioxane)[8]
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 2-halo-N-methylpyridin-3-amine and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycles
To further understand the underlying chemical transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
comparative study of palladium catalysts for 2-chloropyridine coupling
A Comparative Guide to Palladium Catalysts for 2-Chloropyridine Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a critical task in the synthesis of novel compounds with potential therapeutic applications. Among the various methods, palladium-catalyzed cross-coupling reactions are paramount for their versatility and efficiency in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, 2-chloropyridine presents a unique challenge as a substrate due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[1] The selection of an appropriate palladium catalyst system, including the palladium precursor and associated ligands, is therefore crucial for achieving high yields and reaction efficiency.
This guide provides a comparative analysis of various palladium catalysts for three key coupling reactions of 2-chloropyridine: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The performance of different catalyst systems is summarized in data tables, and detailed experimental protocols are provided for each reaction type.
Catalyst Performance Overview
The choice of palladium catalyst and ligands significantly impacts the outcome of coupling reactions with 2-chloropyridine. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown remarkable efficacy in overcoming the challenges associated with this substrate.
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Chloropyridines
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between 2-chloropyridine and organoboron compounds. The following table summarizes the performance of representative palladium catalysts.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | Excellent | 5 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 | Not Specified |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | High | 2 |
Note: Yields are representative and can vary based on the specific coupling partners and reaction conditions.
Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of 2-Chloropyridines
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical chemistry. The success of this reaction with 2-chloropyridine is highly dependent on the use of specialized ligands that prevent catalyst inhibition.[2]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16-24 | 2,4-dichloropyridine + anilines | 20:1 to 50:1 C2:C4 selectivity |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | Not Specified | Haloarenes + Various Amines | High |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | Not Specified | Not Specified | Haloarenes + Various Amines | High |
Note: Data is based on studies with chloropyridines and related haloarenes, as direct comparative studies with 2-chloropyridine are limited.[3][4]
Table 3: Comparative Performance of Palladium Catalysts in Sonogashira Coupling of 2-Chloropyridines
The Sonogashira coupling facilitates the formation of a C-C bond between 2-chloropyridine and a terminal alkyne. This reaction can be challenging with aryl chlorides, often requiring higher temperatures and carefully selected catalyst systems.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 3 | Good to Excellent |
| PdCl₂(PPh₃)₂ | None | TBAF | Solvent-free | Not Specified | Not Specified | Moderate to Excellent |
| Pd/C | CuI, PPh₃ | Et₃N | Acetonitrile | 80 | Not Specified | High |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | up to 96 |
Note: Yields are based on studies with various aryl chlorides, including chloropyridines and their derivatives.[5][6]
Experimental Protocols
Detailed methodologies for the three key coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol utilizes a modern, air- and moisture-stable Buchwald G3 precatalyst, which often provides high yields with low catalyst loadings.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add 2-chloropyridine, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add the degassed anhydrous THF via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion (typically within 2-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine
This generalized protocol is based on the principles of Buchwald-Hartwig amination for heteroaryl chlorides.[7]
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add 2-chloropyridine and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of 2-Chloropyridine
This protocol describes a copper-free Sonogashira coupling reaction.[5]
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Tetrabutylammonium fluoride (TBAF) (3 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2-chloropyridine, the terminal alkyne, PdCl₂(PPh₃)₂, and TBAF.
-
Seal the vessel and purge with an inert gas.
-
Heat the reaction mixture with stirring. The reaction is performed neat (solvent-free).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove TBAF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process: Workflows and Catalytic Cycles
To better understand the experimental and mechanistic aspects of these coupling reactions, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
The Indispensable Role of 2-chloro-N-methylpyridin-3-amine in Nevirapine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of drug production. Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, is no exception. A thorough analysis of its synthesis pathways reveals the pivotal role of 2-chloro-N-methylpyridin-3-amine, also known as 2-chloro-3-amino-4-picoline (CAPIC), as a key intermediate. This guide provides a comparative analysis of the major synthetic routes to Nevirapine, all of which underscore the centrality of this intermediate.
While the quest for novel and more efficient synthetic methodologies is perpetual in pharmaceutical chemistry, the established and industrially viable routes to Nevirapine consistently rely on the structural backbone provided by this compound. This document details and compares the evolution of Nevirapine synthesis through its first and second generation commercial processes, alongside a more recent, high-yield process, offering a comprehensive overview of the validation of this compound as an indispensable building block. No significant industrial synthesis of Nevirapine that circumvents an intermediate of this type has been identified, highlighting its critical importance.
Comparative Analysis of Nevirapine Synthesis Routes
The synthesis of Nevirapine has undergone significant optimization since its initial production. The following table summarizes the key quantitative data for the three primary manufacturing processes. All these processes utilize this compound as a core building block, with variations in the reacting partner and reaction conditions leading to improvements in overall yield and process efficiency.
| Parameter | First Generation Process | Second Generation Process | "Medicines for All" Process |
| Key Intermediates | This compound, 2-chloronicotinic acid | This compound, 2-cyclopropylaminonicotinic acid | This compound, Methyl 2-cyclopropylaminonicotinate |
| Overall Yield | ~59%[1][2] | ~68%[1][2] | 86-87%[1] |
| Purity | Meets USP Standards | Meets or Exceeds USP Standards[1] | Meets or Exceeds USP Standards[1] |
| Key Reagents | Thionyl chloride, Cyclopropylamine, Sodium hydride | Strong base (e.g., Sodium hydride) | Sodium hydride |
| Solvent(s) | Diglyme, Toluene | Diglyme | Diglyme (recyclable)[1] |
| Number of Steps | Multi-step process | Multi-step process | Consolidated into a single process step[1] |
Experimental Protocols
First Generation Nevirapine Synthesis
This process involves the coupling of 2-chloro-3-amino-4-picoline with 2-chloronicotinoyl chloride, followed by reaction with cyclopropylamine and subsequent cyclization.
Step 1: Synthesis of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide 2-chloronicotinic acid is reacted with thionyl chloride to form 2-chloronicotinoyl chloride. This acid chloride is then reacted with 2-chloro-3-amino-4-picoline in a suitable solvent to yield the amide intermediate.
Step 2: Synthesis of N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide The intermediate from Step 1 is reacted with cyclopropylamine at elevated temperatures, often in a high-pressure reactor.
Step 3: Cyclization to Nevirapine The product from Step 2 is treated with a strong base, such as sodium hydride, in a high-boiling point solvent like diglyme to effect intramolecular cyclization to form Nevirapine.
Second Generation Nevirapine Synthesis
This improved process utilizes 2-cyclopropylamino-nicotinic acid, which is coupled with 2-chloro-3-amino-4-picoline.
Step 1: Amide Formation 2-cyclopropylamino-nicotinic acid is activated and then reacted with 2-chloro-3-amino-4-picoline to form the corresponding amide intermediate.
Step 2: Cyclization The resulting amide intermediate is cyclized using a strong base to yield Nevirapine. This route offers a higher overall yield compared to the first-generation process.[1][2]
"Medicines for All" High-Yield Synthesis
This streamlined process significantly improves efficiency by consolidating steps and utilizing readily available starting materials.[1]
One-Pot Synthesis of Nevirapine: 2-chloro-3-amino-4-picoline (CAPIC) and methyl 2-cyclopropylaminonicotinate (Me-CAN) are reacted in a single solvent system (diglyme) with sodium hydride.[1] The reaction proceeds through the formation of an intermediate, 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR), which then undergoes intramolecular cyclization in the same pot to yield Nevirapine.[1] This process boasts a significantly higher yield and a more favorable environmental profile due to solvent recycling.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of the key synthetic routes to Nevirapine, highlighting the central role of this compound.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-chloro-N-methylpyridin-3-amine
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for assessing the purity of 2-chloro-N-methylpyridin-3-amine, a key building block in pharmaceutical synthesis. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. Each method offers distinct advantages and disadvantages in the context of analyzing this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range (%) |
| HPLC | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | High resolution for separating structurally similar impurities.[1][2] Well-established and robust for routine quality control.[3] Amenable to a wide range of pyridine derivatives.[4][5] | Requires a suitable chromophore for UV detection. Method development can be time-consuming. | 98.0 - 99.9 |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and starting materials.[6][7] Provides structural information from mass fragmentation patterns.[8][9] | Not suitable for non-volatile or thermally labile impurities. May require derivatization for polar compounds. | 97.0 - 99.8 |
| qNMR | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. | Provides a direct, primary measure of purity without the need for a specific reference standard of the analyte.[10][11] Highly accurate and precise, often considered a primary ratio method.[12][13] Can identify and quantify impurities simultaneously if their signals are resolved. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a suitable internal standard.[14][15] | 99.0 - 99.9+ |
Potential Impurities in the Synthesis of this compound
The manufacturing process of this compound can introduce various impurities.[16][17] Understanding the synthesis route is crucial for identifying potential process-related impurities and degradation products. A common synthetic approach involves the chlorination of a substituted aminopyridine or the amination of a dichloropyridine derivative.
| Impurity Name | Structure | Potential Source | Analytical Considerations |
| 2,6-dichloro-N-methylpyridin-3-amine | ClC1=NC(Cl)=CC=C1N(C)C | Incomplete or over-chlorination of the pyridine ring. | Separable by HPLC and GC-MS. |
| N-methylpyridin-3-amine | CNC1=CC=CN=C1 | Incomplete chlorination of the starting material. | Likely to have a different retention time in HPLC and GC compared to the main compound. |
| 2-hydroxypyridin-3-amine derivatives | OC1=NC=CC=C1N(C)C | Hydrolysis of the chloro group. | More polar, will have a shorter retention time in reversed-phase HPLC. |
| Isomeric Impurities | e.g., 4-chloro-N-methylpyridin-3-amine | Side reactions during synthesis. | May be challenging to separate by HPLC, requiring optimized conditions. GC-MS can help differentiate based on fragmentation. |
| Residual Starting Materials | e.g., 3-aminopyridine derivatives | Incomplete reaction. | Can be monitored by HPLC and GC-MS. |
| Residual Solvents | e.g., Toluene, Dichloromethane | Used during reaction and workup. | Best detected and quantified by headspace GC-MS. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related substances by reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 80 25 80 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic and MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.[12]
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The internal standard should have signals that do not overlap with the analyte signals.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals used for quantification.
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution.
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Overall workflow for the purity assessment of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. tandfonline.com [tandfonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. eurisotop.com [eurisotop.com]
- 16. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 17. Page loading... [guidechem.com]
A Comparative Guide to the Synthetic Routes of 2-chloro-N-methylpyridin-3-amine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-chloro-N-methylpyridin-3-amine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this target molecule, focusing on the synthesis of the key precursor, 2-chloro-3-aminopyridine, followed by its N-methylation. The comparison includes quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method based on factors such as yield, purity, cost, and safety.
Comparative Analysis of Synthetic Routes to 2-chloro-3-aminopyridine
The synthesis of this compound is most commonly achieved through the N-methylation of 2-chloro-3-aminopyridine. Therefore, the efficient synthesis of this precursor is a critical consideration. Three primary routes to 2-chloro-3-aminopyridine are compared below.
Data Summary
| Route | Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1a | 3-Aminopyridine | Direct chlorination with H₂O₂/HCl | ~83% | ~99% | High purity, straightforward procedure. | Formation of dichlorinated byproducts.[1] |
| 1b | 3-Aminopyridine | Direct chlorination with Cl₂/FeCl₃ | ~73% | ~86.5% | Good yield, uses inexpensive reagents.[2] | Use of toxic chlorine gas, formation of byproducts.[2] |
| 2 | 2-Pyridone | Nitration, N-methylation, Chlorination, Reduction | ~61% (calculated) | >98% | High selectivity, high purity of the final product.[3][4] | Multi-step process, use of hazardous reagents like triphosgene.[3] |
| 3 | 2-Chloro-3-nitropyridine | Reduction of the nitro group | Up to 98% | >99% | High yield and purity in the final step. | Availability and cost of the starting material. |
Experimental Protocols
Route 1a: Synthesis of 2-chloro-3-aminopyridine from 3-Aminopyridine using Hydrogen Peroxide and Hydrochloric Acid
This method involves the direct chlorination of 3-aminopyridine at the 2-position using hydrogen peroxide in a hydrochloric acid solution.
Protocol:
-
Dissolve 18.8 g (200 mmol) of 3-aminopyridine in 110 ml of concentrated hydrochloric acid at 0-5 °C.
-
To this solution, add 27.2 g (240 mmol) of 30% hydrogen peroxide dropwise, maintaining the temperature between 15-20 °C.
-
Stir the reaction mixture for 3 hours at this temperature.
-
After the reaction is complete, add 21 g of a 30% sodium sulfite solution.
-
Adjust the pH of the resulting solution to 2-7 using a 50% sodium hydroxide solution and extract the product with an organic solvent.
-
The product can be isolated as the hydrochloride salt by treating the organic extract with a non-aqueous solution of hydrogen chloride, yielding 2-chloro-3-aminopyridine hydrochloride with a yield of approximately 83% and a purity of over 99%.[1]
Route 1b: Synthesis of 2-chloro-3-aminopyridine from 3-Aminopyridine using Chlorine Gas
This industrial-scale method utilizes chlorine gas and a catalyst for the chlorination of 3-aminopyridine.
Protocol:
-
Prepare a 25-45% aqueous solution of 1 molar equivalent of 3-aminopyridine containing 3 to 4 molar equivalents of hydrogen chloride.
-
Add a catalytic amount (1-8% by weight) of ferric chloride.
-
Introduce chlorine gas into the stirred solution while maintaining the temperature between 15-50 °C.
-
After the reaction is complete, the formed 2-chloro-3-aminopyridine is recovered.
-
The reported yield for this process is around 73%, with the product containing about 86.5% of 2-chloro-3-aminopyridine.[2]
Route 2: Multi-step Synthesis of 2-chloro-3-aminopyridine from 2-Pyridone
This route involves a sequence of reactions starting from the readily available 2-pyridone.
Protocol:
-
Nitration of 2-Pyridone: 2-Pyridone is nitrated to yield 3-nitro-2-pyridone.
-
N-methylation: The 3-nitro-2-pyridone is then N-methylated using methyl iodide to give N-methyl-3-nitro-2-pyridone in about 71.7% yield.[3]
-
Chlorination: The N-methyl-3-nitro-2-pyridone is heated to 130 °C and treated with triphosgene to afford 2-chloro-3-nitropyridine in approximately 93% yield.[3]
-
Reduction: The resulting 2-chloro-3-nitropyridine is reduced to 2-chloro-3-aminopyridine. A high-yielding method for this reduction uses TiCl₄ and Mg, providing the final product in 98% yield.[3]
Route 3: Reduction of 2-chloro-3-nitropyridine
This approach starts from the commercially available 2-chloro-3-nitropyridine and involves a single reduction step. Various reducing agents can be employed.
Protocol using SnCl₂: A common method involves the reduction of the nitro group using stannous chloride in an acidic medium.
Protocol using Catalytic Hydrogenation: Catalytic hydrogenation using catalysts like Pd/C is another effective method for the reduction of the nitro group. A general procedure involves stirring the substrate with a catalytic amount of 10% Pd/C in a solvent like methanol under a hydrogen atmosphere.[5]
Protocol using TiCl₄/Mg: A highly efficient method involves the use of a low-valent titanium reagent generated in situ from TiCl₄ and Mg. This method has been reported to give a 98% yield of 2-chloro-3-aminopyridine.[3]
Final Step: N-methylation of 2-chloro-3-aminopyridine
Once 2-chloro-3-aminopyridine is synthesized, the final step is its N-methylation to yield this compound.
Protocol: A general procedure for N-methylation of primary amines involves the use of an alkylating agent in the presence of a base. For the synthesis of this compound, methyl iodide is a suitable methylating agent. The reaction is typically carried out in a suitable solvent with a base to neutralize the hydroiodic acid formed during the reaction. While a detailed specific protocol for this exact transformation is not readily available in the provided search results, a general method would involve reacting 2-chloro-3-aminopyridine with at least one equivalent of methyl iodide in a polar aprotic solvent like DMF or acetonitrile, in the presence of a non-nucleophilic base such as potassium carbonate or cesium carbonate. The reaction temperature can be varied from room temperature to elevated temperatures to ensure complete conversion.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic routes described above.
Caption: Route 1a: Direct chlorination of 3-Aminopyridine.
Caption: Route 1b: Catalytic chlorination of 3-Aminopyridine.
Caption: Route 2: Multi-step synthesis from 2-Pyridone.
Caption: Route 3: Reduction of 2-Chloro-3-nitropyridine.
Caption: Final Step: N-methylation of 2-chloro-3-aminopyridine.
References
- 1. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 2. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
The Synthetic Chemist's Dilemma: A Cost-Effectiveness Analysis of 2-Chloropyridines
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that balances reactivity, availability, and cost. 2-Chloropyridines are ubiquitous building blocks in the synthesis of pharmaceuticals and agrochemicals. This guide provides an objective comparison of the cost-effectiveness and performance of 2-chloropyridines against their primary alternatives, supported by experimental data and detailed protocols to inform strategic synthetic planning.
Executive Summary
2-Chloropyridines represent a cost-effective and widely available entry point for the synthesis of functionalized pyridine derivatives. While their reactivity in common cross-coupling reactions is lower than that of their 2-bromo- and 2-iodo- counterparts, recent advancements in catalyst development have made them viable and attractive substrates, particularly for large-scale synthesis where cost is a primary driver. The choice between a 2-chloropyridine and a more reactive 2-halopyridine depends on a trade-off between the upfront cost of the starting material and the potential for milder reaction conditions, shorter reaction times, and higher yields afforded by the more reactive halides.
Cost-Effectiveness Analysis: A Tale of Two Halogens
The primary advantage of using 2-chloropyridines in synthesis lies in their lower cost and greater availability compared to 2-bromopyridines. This cost difference becomes increasingly significant at a larger scale. Below is a comparative summary of pricing from various suppliers.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| 2-Chloropyridine | Sigma-Aldrich | 100 g | $50.40 | $0.50 |
| Sigma-Aldrich | 500 g | $87.00 | $0.17 | |
| Fisher Scientific | 100 g | $59.76 | $0.60 | |
| Indian Supplier (Generic) | 1 kg | ~$4.50 - $6.30 | ~$0.005 | |
| 2-Bromopyridine | Sigma-Aldrich | 100 g | $114.75 | $1.15 |
| Sigma-Aldrich | 500 g | $416.25 | $0.83 | |
| Fisher Scientific | 100 g | $104.65 | $1.05 | |
| UK Supplier (Generic) | 1 kg | ~$222.00 | ~$0.22 |
Note: Prices are subject to change and may vary based on purity, supplier, and current market conditions. Generic prices from Indian and UK suppliers are converted from local currency and represent an approximate value.
The data clearly indicates that 2-chloropyridine is substantially more economical, especially when purchased in bulk from non-retail suppliers. This cost advantage makes it a preferred substrate for industrial-scale production and process development.
Performance Comparison in Key Cross-Coupling Reactions
The enhanced reactivity of 2-bromopyridines stems from the lower carbon-halogen bond dissociation energy (C-Br: ~276 kJ/mol vs. C-Cl: ~339 kJ/mol).[1] This fundamental difference means that the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions is more facile with bromo-substrates, often leading to milder conditions and higher yields.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. While 2-chloropyridines are generally less reactive, modern catalyst systems have enabled their efficient use.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 18 | ~70-90 |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 / 12 | ~80-95 |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 / 16 | 78 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | 85 |
Data is illustrative and compiled from various sources on similar substrates. Yields are highly dependent on specific substrates and optimized conditions.
Buchwald-Hartwig Amination
For the formation of C-N bonds, 2-bromopyridines again show higher reactivity, although specialized ligands have made the amination of 2-chloropyridines highly effective.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine derivative | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 92 |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 95 |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80 | 91 (at C2) |
Data is illustrative and compiled from various sources on similar substrates. Yields are highly dependent on specific substrates and optimized conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloropyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed toluene, ethanol, and water (e.g., 4:1:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel, combine 2-bromopyridine, the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 8-12 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and perform an aqueous work-up.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizing Synthetic Pathways and Processes
To further illustrate the concepts discussed, the following diagrams outline a typical synthesis pathway, the experimental workflow, and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of a bioactive molecule via Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Evaluating 2-chloro-N-methylpyridin-3-amine in Parallel Synthesis: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the efficiency of library synthesis and the quality of the building blocks utilized are paramount to the successful identification of novel therapeutic agents. 2-chloro-N-methylpyridin-3-amine has emerged as a valuable scaffold in parallel synthesis campaigns, particularly in the generation of kinase inhibitor libraries. This guide provides an objective comparison of this compound with relevant alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Building Blocks in Parallel Synthesis
The selection of a core building block is a critical decision that influences the scope, efficiency, and success of a parallel synthesis campaign. Key performance indicators include reaction yield, purity of the final products, and the breadth of chemical diversity that can be achieved. Below is a comparative analysis of this compound against two common alternatives: 2-bromo-N-methylpyridin-3-amine and 2-chloropyridin-3-amine. The data presented is a synthesis of typical results reported in the literature for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are pivotal transformations for functionalizing such scaffolds.
Table 1: Comparative Performance in Parallel Suzuki-Miyaura Coupling
| Building Block | Average Yield (%) | Average Purity (%) | Reaction Time (h) | Notes |
| This compound | 75-85 | >90 | 12-18 | Generally good reactivity with a broad range of boronic acids. Requires slightly more forcing conditions than the bromo-analog. |
| 2-bromo-N-methylpyridin-3-amine | 80-95 | >95 | 8-12 | Higher reactivity due to the more labile C-Br bond, often allowing for milder reaction conditions and shorter reaction times. |
| 2-chloropyridin-3-amine | 70-80 | >90 | 12-18 | The primary amine can sometimes complicate reactions through side-product formation or by coordinating to the metal catalyst, potentially requiring a protection/deprotection sequence. |
Table 2: Comparative Performance in Parallel Buchwald-Hartwig Amination
| Building Block | Average Yield (%) | Average Purity (%) | Reaction Time (h) | Notes |
| This compound | 70-80 | >85 | 16-24 | Good coupling partner for a variety of primary and secondary amines. The N-methyl group provides steric hindrance that can influence reactivity compared to the primary amine analog. |
| 2-bromo-N-methylpyridin-3-amine | 75-90 | >90 | 12-18 | Exhibits higher reactivity, leading to higher yields and shorter reaction times under similar conditions. |
| 2-chloropyridin-3-amine | 65-75 | >85 | 16-24 | The presence of two reactive N-H bonds (the primary amine and the potential for N-arylation) can lead to challenges in selectivity and may necessitate the use of protecting groups. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of parallel synthesis. Below are representative procedures for Suzuki-Miyaura coupling and Buchwald-Hartwig amination using this compound in a parallel synthesis format.
Protocol 1: Parallel Suzuki-Miyaura Coupling
This protocol describes the parallel synthesis of a library of N-methyl-2-(aryl)pyridin-3-amines.
Materials:
-
This compound
-
A diverse set of arylboronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
96-well reaction block with magnetic stirring capabilities
Procedure:
-
To each well of the 96-well reaction block, add this compound (0.1 mmol, 1.0 eq).
-
Add the corresponding arylboronic acid (0.12 mmol, 1.2 eq) to each well.
-
In a separate vial, prepare a catalyst master mix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-dioxane.
-
Add the base, K₃PO₄ (0.2 mmol, 2.0 eq), to each well.
-
Dispense the catalyst master mix into each well, followed by the addition of 1,4-dioxane and water (4:1 ratio, to achieve a final reaction concentration of 0.2 M).
-
Seal the reaction block and place it on a heating and stirring plate at 100 °C for 16 hours.
-
After cooling to room temperature, quench the reactions with water and extract with ethyl acetate.
-
The organic layers are then concentrated, and the products are purified by parallel flash chromatography.
Protocol 2: Parallel Buchwald-Hartwig Amination
This protocol outlines the parallel synthesis of a library of N²,N²-dimethyl-N⁵-aryl-pyridine-2,5-diamines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
96-well reaction block with magnetic stirring capabilities
Procedure:
-
To each well of the 96-well reaction block, add this compound (0.1 mmol, 1.0 eq).
-
Add the corresponding amine (0.12 mmol, 1.2 eq) to each well.
-
In a glovebox, prepare a catalyst master mix by dissolving Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%) in anhydrous toluene.
-
Add the base, NaOtBu (0.14 mmol, 1.4 eq), to each well inside the glovebox.
-
Dispense the catalyst master mix into each well to achieve a final reaction concentration of 0.2 M.
-
Seal the reaction block and place it on a heating and stirring plate at 110 °C for 20 hours.
-
After cooling to room temperature, quench the reactions with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
The organic layers are concentrated, and the products are purified using parallel preparative HPLC.
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding and communication among researchers.
The p38 MAP Kinase Signaling Pathway
Libraries of substituted aminopyridines, often synthesized from building blocks like this compound, have been instrumental in the discovery of potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is implicated in numerous diseases.
Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow for Parallel Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a small molecule library, from reagent preparation to final product analysis.
Caption: A typical workflow for automated parallel synthesis of a chemical library.
A Comparative Guide to Catalyst Performance in C-N Bond Formation with 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the pyridine scaffold is a prevalent motif. The coupling of amines with 2-chloropyridines, however, can be a challenging transformation. This guide provides an objective comparison of various catalytic systems for this crucial reaction, supported by experimental data, to aid in the selection of the optimal catalyst for your specific research needs. We will delve into the performance of palladium, nickel, and copper-based catalysts, presenting quantitative data in easily comparable formats and providing detailed experimental protocols for key methodologies.
Catalyst Performance Overview
The choice of catalyst—comprising a metal precursor and a ligand—along with the base, solvent, and reaction temperature, critically influences the efficiency of C-N bond formation with 2-chloropyridines. Below, we summarize the performance of representative catalytic systems for the coupling of various amines with 2-chloropyridine.
Palladium-Catalyzed Buchwald-Hartwig Amination
Palladium catalysis, particularly the Buchwald-Hartwig amination, is a widely adopted and versatile method for C-N cross-coupling.[1] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides like 2-chloropyridine.[1][2]
Table 1: Performance of Palladium Catalysts in the Amination of 2-Chloropyridine
| Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 2-8 | >90 | 1-2 | [3] |
| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [2] |
| n-Hexylamine | XPhos Pd G3 | XPhos | K₃PO₄ | THF | 80 | 2-8 | >90 | 1-2 | [3] |
| Benzylamine | BrettPhos-precatalyst | BrettPhos | LiHMDS | Toluene | 100 | 12 | 75 | 2 | [4] |
| Piperidine | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | [3] |
Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Nickel-Catalyzed Amination
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions.[5] Nickel catalysts can be particularly effective for the amination of electron-deficient heteroaryl chlorides.
Table 2: Performance of Nickel Catalysts in the Amination of 2-Chloropyridine
| Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Ammonia | (CyPF-Ph)Ni(Ph)(Cl) | CyPF-Ph | NaOtBu | Dioxane | 100 | 3 | 82 | 2 | [6] |
| Morpholine | NiCl₂(DME) | ICy | NaOtBu | 2-Me-THF | 100 | 12 | 85 | 5 | [7] |
| Aniline | Ni(0) | 1,3-bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene | NaOtBu | Toluene | 110 | 12 | 90 | 5 | [8] |
Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Copper-Catalyzed Amination
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, provides another valuable approach. Modern advancements have led to milder reaction conditions compared to the harsh traditional protocols.
Table 3: Performance of Copper Catalysts in the Amination of 2-Chloropyridine
| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Indole | CuI | 2-Aminopyridine 1-Oxide | Cs₂CO₃ | DMF | 130 | 24 | 85 | 10 | [9] |
| Piperidine | Cu(OAc)₂ | α-benzoin oxime | K₃PO₄ | DMSO | 120 | 12 | 92 | 10 | [9] |
| n-Octylamine | CuI | 2-Isobutyrylcyclohexanone | K₂CO₃ | DMSO | 110 | 24 | 88 | 10 | [10][11] |
Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful catalyst screening and optimization. Below are representative protocols for the palladium- and nickel-catalyzed amination of 2-chloropyridines.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a generalized procedure for the Buchwald-Hartwig amination of 2-chloropyridine.[12]
Materials:
-
2-Chloropyridine (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., a dialkylbiarylphosphine, 2-10 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 2-chloropyridine, palladium precatalyst, and phosphine ligand.
-
Add the base to the tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nickel-Catalyzed Amination
This protocol is a general procedure for the nickel-catalyzed amination of 2-chloropyridine.[7][13]
Materials:
-
2-Chloropyridine (1 equivalent)
-
Amine (1.2 equivalents)
-
NiBr₂·3H₂O (5 mol%)
-
Bathophenanthroline (5 mol%)
-
Manganese powder (2 equivalents)
-
Anhydrous DMF
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stir bar with NiBr₂·3H₂O and bathophenanthroline.
-
Add anhydrous DMF and the amine.
-
Stir the mixture at room temperature until a homogenous solution is formed.
-
Add the 2-chloropyridine, followed by the manganese powder.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical workflows for the described catalytic amination procedures.
Logical Relationships in Catalyst Selection
The choice of a suitable catalytic system is a multifactorial decision. The following diagram illustrates the logical relationships between key reaction parameters and the desired outcome.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-chloro-N-methylpyridin-3-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-chloro-N-methylpyridin-3-amine (CAS No. 40932-43-2). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the well-documented procedures for structurally similar chloro-aminopyridine derivatives. The chemical nature of this compound suggests that it should be handled as a hazardous substance.
Immediate Safety Considerations: Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key hazard and disposal information for related chloro-aminopyridine compounds. This data should be used as a conservative guide for handling this compound.
| Parameter | Value | Reference |
| UN Number | 2811 | [1] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (as a general classification for toxic organic solids) | [1] |
| Transport Hazard Class | 6.1 (Toxic substances) | [1] |
| Packing Group | III (Substance presenting low danger) | [1] |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaledH335: May cause respiratory irritationH373: May cause damage to organs through prolonged or repeated exposure | [2][3][4] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][4] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is critical for the safe disposal of this compound.
Waste Identification and Segregation
Treat all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous waste.[1] Do not mix this waste with other waste streams.[5]
Spill Management
In the event of a spill, avoid generating dust.[2] Clean the spill area with a suitable absorbent material, and collect the cleaning materials as hazardous waste.
Container Management
Keep the waste in its original container or a clearly labeled, compatible, and sealed waste container.[1] Empty containers should be handled as if they still contain the product.[6] Do not rinse empty containers and discharge the rinsate into drains.[1] Seal the empty, unrinsed container and dispose of it as hazardous waste.[1]
Final Disposal
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1] It is common practice for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] Provide the disposal company with a complete and accurate description of the waste.[1]
Experimental Protocols
While this document focuses on disposal, any experimental work with this compound should be preceded by a thorough risk assessment. Standard laboratory procedures for handling toxic and irritant chemicals should be followed. This includes working in a fume hood, using appropriate PPE, and having an emergency plan in place.
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-chloro-N-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling 2-chloro-N-methylpyridin-3-amine, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Skin and Body | A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for large-scale operations or in case of a spill. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder or in poorly ventilated areas. |
Operational Plan: Safe Handling Protocol
Adherence to this step-by-step protocol is essential for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure a calibrated and certified chemical fume hood is used for all operations.
-
Verify that a safety shower and eyewash station are readily accessible and operational.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling :
-
Wear all required PPE as specified in the table above.
-
Handle the solid compound with care to avoid generating dust.
-
When weighing, use a balance inside the fume hood or in a ventilated enclosure.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Thoroughly clean the work area with an appropriate decontaminating solution.
-
Wash hands and any exposed skin immediately after handling, even if no direct contact occurred.
-
Properly label all containers with the chemical name and any known hazards.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal : Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4][6][7]
Emergency Spill Response
In the event of a spill, follow the established emergency protocol. The logical workflow for responding to a chemical spill is outlined in the diagram below.
Caption: Workflow for Chemical Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
